molecular formula C10H9ClN2O2 B1281378 Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-36-9

Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1281378
CAS No.: 67625-36-9
M. Wt: 224.64 g/mol
InChI Key: UDQYTPCGXBXZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQYTPCGXBXZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228977
Record name Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67625-36-9
Record name Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67625-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" due to its prevalence in a wide array of biologically active molecules and approved drugs. This guide outlines a representative synthetic protocol and details the expected analytical characterization of the title compound, serving as a comprehensive resource for professionals in chemical synthesis and drug discovery.

Introduction

The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has attracted considerable attention from medicinal chemists. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties. The specific substitution on this scaffold allows for the fine-tuning of its physicochemical properties and biological targets. This compound (CAS No. 67625-36-9) is a key intermediate, providing a reactive scaffold for further functionalization in the development of novel therapeutic agents.

Synthesis Pathway

The most common and efficient method for synthesizing the imidazo[1,2-a]pyridine core involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. For the title compound, the synthesis proceeds via a two-step, one-pot reaction between 6-chloro-2-aminopyridine and ethyl bromopyruvate. The reaction first forms a pyridinium salt intermediate, which then undergoes intramolecular cyclization upon heating to yield the final product.

Synthesis_Workflow Reactant1 6-Chloro-2-aminopyridine Intermediate Pyridinium Salt Intermediate Reactant1->Intermediate Step 1: Alkylation (e.g., Ethanol, RT) Reactant2 Ethyl Bromopyruvate Reactant2->Intermediate Step 1: Alkylation (e.g., Ethanol, RT) Product Ethyl 5-Chloroimidazo[1,2-a]pyridine- 2-carboxylate Intermediate->Product Step 2: Cyclization (Reflux)

Caption: General synthetic workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol adapted from established procedures for analogous imidazo[1,2-a]pyridine derivatives.[1][2]

Materials:

  • 6-Chloro-2-aminopyridine

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 6-chloro-2-aminopyridine (1.0 eq.) in anhydrous ethanol, add ethyl bromopyruvate (1.2 eq.) dropwise at room temperature.

  • Intermediate Formation: Stir the resulting mixture at room temperature for 12-16 hours. The formation of the intermediate pyridinium salt may be observed as a precipitate.

  • Cyclization: Add sodium bicarbonate (2.0 eq.) to the mixture and heat the suspension to reflux (approximately 78 °C).

  • Reaction Monitoring: Monitor the progress of the cyclization reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or alumina, typically using a gradient of ethyl acetate in hexanes.

Physicochemical and Spectroscopic Characterization

Physical and Chemical Properties
PropertyValueReference
CAS Number 67625-36-9
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.65 g/mol
Appearance Expected to be an off-white to pale-yellow solid
Melting Point 79-82 °C
Density 1.4±0.1 g/cm³
Predicted Spectroscopic Data

The following tables contain predicted data based on the known spectroscopic features of the imidazo[1,2-a]pyridine scaffold and the influence of its substituents.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~8.20 s 1H H-3
~7.65 d 1H H-8
~7.55 d 1H H-6
~7.10 t 1H H-7
4.45 q 2H -O-CH₂ -CH₃

| 1.42 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ ppm) Assignment
~162.5 C =O (Ester)
~145.0 C-8a
~138.0 C-2
~128.0 C-5
~126.0 C-7
~120.0 C-6
~118.0 C-8
~115.0 C-3
~61.5 -O-CH₂ -CH₃

| ~14.5 | -O-CH₂-CH₃ |

Table 3: Predicted FT-IR and Mass Spectrometry Data

Technique Characteristic Peaks / Values
FT-IR (KBr, cm⁻¹) ~3100-3000 (Ar C-H str.), ~1725 (C=O str., ester), ~1640 (C=N str.), ~1550 (C=C str.), ~750 (C-Cl str.)

| Mass Spec. (EI) | Expected M⁺ at m/z = 224 and M+2 at m/z = 226 (due to ³⁵Cl/³⁷Cl isotope pattern) |

Characterization_Workflow Compound Synthesized Product: This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry (MS) Compound->MS IR FT-IR Spectroscopy Compound->IR MP Melting Point Analysis Compound->MP EA Elemental Analysis (Optional) Compound->EA

Caption: Standard workflow for the analytical characterization of the title compound.

Conclusion

This guide provides a foundational framework for the synthesis and characterization of this compound. The outlined synthetic protocol is robust and based on well-established chemical transformations. The provided characterization data, while predicted, serves as a reliable benchmark for researchers to confirm the identity and purity of their synthesized material. This compound remains a valuable building block for the exploration of new chemical space in the ongoing search for novel and effective therapeutic agents.

References

An In-depth Technical Guide on the Crystal Structure Analysis of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, a complete, publicly accessible crystal structure determination for Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate has not been reported in peer-reviewed literature. This guide, therefore, presents a comprehensive overview based on the analysis of a closely related analogue, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate , and established methodologies in the field. The experimental protocols and potential biological pathways are described based on general knowledge of the imidazo[1,2-a]pyridine class of compounds.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their unique structural framework serves as a scaffold for designing molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The therapeutic potential of these compounds often stems from their ability to interact with specific biological targets, such as protein kinases. For drug development professionals, understanding the precise three-dimensional structure of these molecules through single-crystal X-ray analysis is paramount for structure-based drug design and the optimization of lead compounds.

Synthesis and Crystallization

A general and effective method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][2][3]

Proposed Synthesis of this compound

This protocol describes a plausible two-step synthesis for the title compound, adapted from established procedures for related analogues.[4][5]

Step 1: N-alkylation of 6-chloropyridin-2-amine

  • To a solution of 6-chloropyridin-2-amine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), ethyl 3-bromopyruvate (1 equivalent) is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for several hours (typically 4-6 hours).

  • Formation of a solid precipitate, the pyridinium salt intermediate, is observed.

  • After cooling to room temperature, the solid is isolated by filtration and washed with a non-polar solvent like diisopropyl ether.

Step 2: Intramolecular Cyclization

  • The isolated pyridinium salt is dissolved in a polar solvent, such as ethanol.

  • The solution is heated to reflux and stirred for an extended period (typically 12-16 hours) to facilitate the intramolecular cyclization.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified, for instance, by column chromatography on silica gel, to yield this compound.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is a critical step.[6][7][8] A common method for small organic molecules is slow evaporation:

  • The purified this compound is dissolved in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture of solvents) to form a near-saturated solution.[5]

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is left undisturbed in a loosely capped vial at room temperature, allowing for the slow evaporation of the solvent over several days to weeks.

  • Well-formed, single crystals are then carefully harvested for analysis.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization Reactants 6-Chloropyridin-2-amine + Ethyl 3-bromopyruvate Intermediate Pyridinium Salt Intermediate Reactants->Intermediate Reflux in THF Cyclization Intramolecular Cyclization Intermediate->Cyclization Reflux in Ethanol Crude_Product Crude Product Cyclization->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Crystallization Slow Evaporation Pure_Product->Crystallization Single_Crystals Single Crystals Crystallization->Single_Crystals

Caption: Synthetic and crystallization workflow for this compound.

Crystal Structure Analysis

As no specific crystallographic data for this compound is available, the data for the structurally similar Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate is presented below for comparative purposes.[5][9] It is anticipated that the 5-chloro derivative would exhibit similar core structural features, with minor variations in bond lengths and angles due to the different electronic and steric properties of the chloro substituent.

Crystallographic Data for Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
ParameterValue
Chemical FormulaC₁₁H₁₂N₂O₂
Formula Weight204.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.164(3)
b (Å)10.521(2)
c (Å)13.759(3)
α (°)90
β (°)124.77(3)
γ (°)90
Volume (ų)2041(1)
Z8
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated)1.329 g/cm³
R-factor0.051

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[5]

General Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure involves a standardized workflow.[6][7][8][10][11]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. A detector records the diffraction pattern as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure.

XRay_Workflow cluster_experiment Experimental cluster_analysis Data Analysis Mount Crystal Mounting Data_Collection X-ray Diffraction Data Collection Mount->Data_Collection Processing Data Processing (Unit Cell, Space Group) Data_Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building and Refinement Solution->Refinement Final_Structure Final Crystal Structure (CIF File) Refinement->Final_Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Potential Biological Relevance: Inhibition of the AKT/mTOR Pathway

Several studies on imidazo[1,2-a]pyridine derivatives have highlighted their potential as anticancer agents through the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway.[12][13][14][15][16] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

The proposed mechanism of action for certain imidazo[1,2-a]pyridines involves the inhibition of protein kinase B (AKT) and the mammalian target of rapamycin (mTOR). Inhibition of these kinases can lead to the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[13][14]

AKT_mTOR_Pathway cluster_pathway AKT/mTOR Signaling Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis Inhibits Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->AKT Inhibition Inhibitor->mTOR Inhibition

Caption: Potential inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

While the precise crystal structure of this compound remains to be elucidated, this guide provides a comprehensive framework for its study. By leveraging data from closely related analogues, established synthetic and analytical methodologies, and insights into the biological activities of the imidazo[1,2-a]pyridine scaffold, researchers and drug development professionals can effectively approach the synthesis, characterization, and potential therapeutic application of this and similar compounds. The determination of its crystal structure would be a valuable contribution to the field, enabling more precise structure-activity relationship studies and the rational design of novel therapeutics.

References

Physical and chemical properties of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document collates available data on its molecular structure, physicochemical characteristics, and potential synthesis methodologies. Furthermore, it explores the broader biological context of chloro-imidazo[1,2-a]pyridine derivatives, which have shown promise in modulating key signaling pathways implicated in cancer and inflammation. While specific experimental spectral and detailed biological data for this exact molecule are limited in publicly accessible literature, this guide serves as a foundational resource for researchers initiating studies on this compound.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.[1] The introduction of a chloro-substituent on the pyridine ring, as seen in this compound, can significantly influence the molecule's electronic properties, metabolic stability, and biological target interactions. This guide focuses on the 5-chloro substituted ethyl ester derivative, providing a centralized repository of its fundamental properties.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueSource
CAS Number 67625-36-9--INVALID-LINK--
Molecular Formula C₁₀H₉ClN₂O₂--INVALID-LINK--
Molecular Weight 224.64 g/mol --INVALID-LINK--
Appearance White to Off-white Solid[Key Organics SDS]
Melting Point 79-82 °C--INVALID-LINK--
Boiling Point Data Not Available-
Solubility Data Not Available[Key Organics SDS]
Density (Predicted) 1.4±0.1 g/cm³--INVALID-LINK--
Refractive Index (Predicted) 1.613--INVALID-LINK--

Table 2: Spectral Data

Spectrum TypeData
¹H NMR Data Not Available in searched literature.
¹³C NMR Data Not Available in searched literature.
Infrared (IR) Data Not Available in searched literature.
Mass Spectrometry (MS) Data Not Available in searched literature.

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a general and widely used method for the synthesis of imidazo[1,2-a]pyridine-2-carboxylates involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, such as ethyl bromopyruvate. The following is a plausible experimental protocol adapted from established procedures for similar compounds.[2][3]

General Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

  • 6-Chloro-2-aminopyridine

  • Ethyl bromopyruvate

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

  • To a solution of 6-chloro-2-aminopyridine (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.1 - 1.5 eq).

  • The reaction mixture is stirred at room temperature or heated to reflux for a period of 4 to 24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in dichloromethane and washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Note: The reaction conditions, including the choice of base, solvent, and temperature, may require optimization for this specific substrate to achieve the best yield and purity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup & Purification 6-Chloro-2-aminopyridine 6-Chloro-2-aminopyridine Reaction Reaction 6-Chloro-2-aminopyridine->Reaction Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Reaction Solvent Anhydrous Ethanol Base Base (e.g., NaHCO3) Temperature RT to Reflux Extraction Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Product This compound Column Chromatography->Product Crude Product Crude Product Reaction->Crude Product Condensation Crude Product->Extraction

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of chloro-imidazo[1,2-a]pyridine derivatives has demonstrated significant potential as anticancer and anti-inflammatory agents.[4][5] These activities are often attributed to their ability to modulate key cellular signaling pathways.

Anticancer Activity: Potential Inhibition of the PI3K/AKT/mTOR Pathway

Several studies have indicated that imidazo[1,2-a]pyridine derivatives can exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[6][7] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Chloro-imidazo[1,2-a]pyridine Chloro-imidazo[1,2-a]pyridine Chloro-imidazo[1,2-a]pyridine->PI3K Inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by chloro-imidazo[1,2-a]pyridines.

Anti-inflammatory Activity: Potential Modulation of the STAT3/NF-κB Pathway

The anti-inflammatory properties of some imidazo[1,2-a]pyridine derivatives have been linked to the modulation of the STAT3 and NF-κB signaling pathways.[5][8] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. By inhibiting these pathways, chloro-imidazo[1,2-a]pyridines could potentially reduce inflammation.

G cluster_pathway STAT3/NF-κB Signaling Pathway Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory Stimuli (e.g., LPS, Cytokines)->Receptor IKK IKK Receptor->IKK Activates STAT3 STAT3 Receptor->STAT3 Activates IκB-NF-κB IκB-NF-κB IKK->IκB-NF-κB Phosphorylates IκB NF-κB NF-κB IκB-NF-κB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to STAT3->Nucleus Translocates to Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Chloro-imidazo[1,2-a]pyridine Chloro-imidazo[1,2-a]pyridine Chloro-imidazo[1,2-a]pyridine->IKK Inhibits Chloro-imidazo[1,2-a]pyridine->STAT3 Inhibits

Caption: Potential modulation of the STAT3/NF-κB inflammatory pathway by chloro-imidazo[1,2-a]pyridines.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery, given the established biological activities of the broader imidazo[1,2-a]pyridine class. This guide has summarized the currently available physicochemical data and provided a plausible synthetic route. The lack of comprehensive experimental data, particularly spectral analyses, highlights an area for future research. The exploration of its specific interactions with biological targets, such as kinases in the PI3K/AKT/mTOR pathway or transcription factors in the STAT3/NF-κB pathway, could unveil its therapeutic potential. This document serves as a valuable starting point for researchers aiming to synthesize, characterize, and evaluate the biological activity of this compound.

References

The Ascendant Therapeutic Potential of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide focuses on the core compound, Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate, and its derivatives, providing a comprehensive overview of their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this promising heterocyclic system.

Synthesis of the Imidazo[1,2-a]pyridine Core

The fundamental synthetic route to the imidazo[1,2-a]pyridine core, including the parent compound Ethyl imidazo[1,2-a]pyridine-2-carboxylate, typically involves a two-step condensation reaction. The process commences with the reaction of a 2-aminopyridine derivative with an α-haloketone, such as ethyl bromopyruvate.

A general synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization 2-Aminopyridine 2-Aminopyridine Intermediate Pyridinium salt intermediate 2-Aminopyridine->Intermediate DME, rt, overnight Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Intermediate Product Ethyl imidazo[1,2-a]pyridine-2-carboxylate Intermediate->Product Ethanol, reflux, 4h

General synthetic workflow for Ethyl imidazo[1,2-a]pyridine-2-carboxylate.
Detailed Experimental Protocol for Ethyl imidazo[1,2-a]pyridine-2-carboxylate

The following protocol is adapted from a reported synthesis of the unsubstituted core structure.[2]

  • N-Alkylation: To a solution of 2-aminopyridine (5 g, 53 mmol) in 70 mL of dimethoxyethane (DME), add ethyl bromopyruvate (10 mL, 80 mmol). Stir the resulting mixture at room temperature overnight.

  • Isolation of Intermediate: Filter the precipitate, wash with diethyl ether, and dry.

  • Cyclization: Solubilize the dried intermediate in 50 mL of ethanol and reflux the mixture for 4 hours.

  • Work-up: Evaporate the solvent. Extract the crude mixture with 40 mL of dichloromethane and wash with 40 mL of a saturated aqueous Na2CO3 solution.

  • Purification: The resulting product can be further purified using standard chromatographic techniques.

While a specific protocol for the synthesis of this compound was not found in the reviewed literature, it is hypothesized that the use of 6-chloro-2-aminopyridine as the starting material in a similar synthetic scheme would yield the desired 5-chloro substituted product.

Biological Activities and Therapeutic Potential

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential across several therapeutic areas. The primary areas of investigation include oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A growing body of evidence highlights the potent anticancer effects of imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis, and to inhibit key signaling pathways involved in tumor progression.[3][4]

One study reported the cytotoxic effects of novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line. The half-maximal inhibitory concentrations (IC50) were determined after 48 hours of treatment.[4]

CompoundCell LineIC50 (µM)
IP-5HCC193745
IP-6HCC193747.7
IP-7HCC193779.6

Table 1: In vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives.[4]

Another study investigated a series of hybrid compounds of imidazopyridine and quinoline/carbazole against a panel of four human tumor cell lines. Several of these compounds exhibited potent anticancer activity, with IC50 values in the sub-micromolar range.[5]

CompoundHeLa (Cervical) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)ACHN (Renal) IC50 (µM)HCT-15 (Colon) IC50 (µM)
8 0.340.320.390.31
12 0.350.290.340.30
13 0.370.410.390.30
17 0.550.490.600.56

Table 2: Anticancer activity of imidazopyridine-quinoline/carbazole hybrid compounds.[5]

The anti-inflammatory and, by extension, potential anticancer activities of some imidazo[1,2-a]pyridine derivatives have been linked to the modulation of key inflammatory signaling pathways. One study demonstrated that a novel imidazo[1,2-a]pyridine derivative exerts its anti-inflammatory effects by suppressing the STAT3/NF-κB signaling cascade, leading to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB STAT3 STAT3 TLR4->STAT3 iNOS_COX2 iNOS / COX-2 (Pro-inflammatory mediators) NF_kB->iNOS_COX2 STAT3->iNOS_COX2 Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->NF_kB Imidazopyridine->STAT3 Inflammation Inflammation iNOS_COX2->Inflammation

Modulation of the STAT3/NF-κB pathway by an imidazo[1,2-a]pyridine derivative.
Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and mycobacterial strains.

One study reported the synthesis of azo-linked imidazo[1,2-a]pyridine derivatives and their evaluation against various bacterial strains. Compound 4e was identified as the most potent, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 1.0 mg/mL. Notably, it retained activity against multidrug-resistant strains.[7]

CompoundBacterial StrainMIC (mg/mL)
4e Escherichia coli0.5 - 1.0
4e Klebsiella pneumoniae0.5 - 0.7

Table 3: Antibacterial activity of an azo-based imidazo[1,2-a]pyridine derivative.[7]

Furthermore, imidazo[1,2-a]pyridine-3-carboxamides have been identified as active antimicrobial agents against Mycobacterium avium infection in vivo.[8]

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

A standard method for determining the MIC of a compound is the broth microdilution assay.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions

While the broader class of imidazo[1,2-a]pyridine derivatives shows immense therapeutic promise, there is a notable lack of specific biological data for this compound in the current literature. Future research should focus on:

  • Synthesis and Characterization: The development and optimization of a robust synthetic route for this compound and its direct derivatives.

  • Comprehensive Biological Screening: Systematic evaluation of these specific compounds against a wide range of cancer cell lines and microbial pathogens to determine their potency and spectrum of activity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to establish clear SAR, guiding the design of more potent and selective analogues.

References

Unlocking the Therapeutic Potential of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules.[1][2] This guide focuses on a specific derivative, Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate, exploring its potential therapeutic applications by examining the rich biological activity landscape of its structural analogs. While direct biological data for this specific molecule is limited in publicly accessible literature, the extensive research on related compounds provides a strong rationale for its investigation in various therapeutic areas, including oncology, inflammation, and infectious diseases.

This document serves as a comprehensive resource, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways to empower researchers in their exploration of this promising compound.

Synthesis and Chemical Profile

The synthesis of this compound can be achieved through established synthetic routes for the imidazo[1,2-a]pyridine core. The most common approach involves the condensation of a substituted 2-aminopyridine with an ethyl α-halopyruvate derivative.

General Synthetic Pathway:

A plausible synthetic route involves the reaction of 6-chloro-2-aminopyridine with ethyl bromopyruvate. The reaction typically proceeds in a suitable solvent like ethanol and may be heated to facilitate cyclization.

Synthetic_Pathway cluster_reactants Reactants cluster_product Product 6_chloro_2_aminopyridine 6-Chloro-2-aminopyridine reaction_step Condensation/ Cyclization 6_chloro_2_aminopyridine->reaction_step ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->reaction_step target_compound This compound reaction_step->target_compound Anticancer_Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation p53 p53 p21 p21 p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces Caspases Caspases (7, 8, 9) Apoptosis Apoptosis Caspases->Apoptosis induces IP_Derivative IP_Derivative IP_Derivative->p53 activates IP_Derivative->Caspases activates Anti_Inflammatory_Pathway LPS LPS NF_kB NF-κB LPS->NF_kB STAT3 STAT3 Inflammatory_Cytokines Inflammatory Cytokines STAT3->Inflammatory_Cytokines iNOS iNOS NF_kB->iNOS COX2 COX-2 NF_kB->COX2 iNOS->Inflammatory_Cytokines COX2->Inflammatory_Cytokines IP_Derivative IP_Derivative IP_Derivative->STAT3 inhibits IP_Derivative->NF_kB inhibits Experimental_Workflow Cell_Culture Cell Line Seeding (e.g., 96-well plate) Treatment Treatment with Test Compound Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Protein Levels) MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Therapeutic Potential Assessment Data_Analysis->Conclusion

References

An In-depth Technical Guide on the Core of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate is a molecule belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is a subject of significant interest in medicinal chemistry due to its versatile biological activities. While specific mechanism of action studies for the ethyl 5-chloro derivative are not extensively documented in publicly available research, this guide will provide a comprehensive overview of the known biological activities of the broader imidazo[1,2-a]pyridine class, detail the synthesis of related compounds, and present potential avenues for future mechanism of action investigations based on established data for analogous structures.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, forming the backbone of numerous compounds with a wide array of therapeutic applications. Derivatives of this scaffold have been investigated for their potential as:

  • Antituberculosis Agents: Certain imidazo[1,2-a]pyridine analogues have demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1]

  • Kinase Inhibitors: The scaffold has been utilized in the development of inhibitors for various kinases, which are key regulators of cellular processes and are often implicated in cancer.

  • Anti-inflammatory Agents: Some derivatives have shown potential in modulating inflammatory pathways.

  • Other Therapeutic Areas: The versatility of the imidazo[1,2-a]pyridine structure has led to its exploration in a range of other diseases.

Given the lack of specific data on this compound, this guide will leverage information from structurally related compounds to infer potential mechanisms and guide future research.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-haloketone.

General Experimental Protocol:

A widely cited method for the synthesis of related compounds, such as ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, involves the reaction of the appropriately substituted 2-aminopyridine with ethyl 3-bromo-2-oxopropionate.[2]

Reaction Scheme (Hypothetical for 5-chloro derivative):

G cluster_reactants Reactants cluster_products Product 2-amino-6-chloropyridine 2-Amino-6-chloropyridine product This compound 2-amino-6-chloropyridine->product + ethyl_bromopyruvate Ethyl 3-bromo-2-oxopropionate ethyl_bromopyruvate->product Reflux in Ethanol

Caption: General synthesis scheme for the target compound.

Detailed Methodology (based on analogous synthesis):

  • Reaction Setup: To a solution of the substituted 2-aminopyridine (e.g., 2-amino-6-chloropyridine) in a suitable solvent such as ethanol, add ethyl 3-bromo-2-oxopropionate.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then neutralized with a weak base, such as sodium bicarbonate, and the product is extracted with an organic solvent.

  • Purification: The crude product can be purified using standard techniques like column chromatography or recrystallization to yield the desired ethyl 5-substituted-imidazo[1,2-a]pyridine-2-carboxylate.

Potential Mechanisms of Action and Biological Targets

Based on studies of other imidazo[1,2-a]pyridine derivatives, several potential mechanisms of action for this compound can be hypothesized. These provide a starting point for experimental investigation.

Inhibition of Bacterial Processes (Antituberculosis Activity)

Several imidazo[1,2-a]pyridine-based compounds have been identified as potent antitubercular agents. The mechanism for some of these involves the inhibition of key bacterial enzymes.

Hypothesized Signaling Pathway:

G Compound This compound TargetEnzyme Mycobacterium tuberculosis Enzyme (e.g., QcrB, DprE1) Compound->TargetEnzyme Inhibition Pathway Essential Bacterial Pathway (e.g., Cellular Respiration, Cell Wall Synthesis) TargetEnzyme->Pathway GrowthInhibition Inhibition of Bacterial Growth Pathway->GrowthInhibition Disruption

Caption: Potential mechanism for antitubercular activity.

Kinase Inhibition in Cancer

The imidazo[1,2-a]pyridine scaffold has been explored for its potential to inhibit protein kinases involved in cancer cell proliferation and survival.

Hypothesized Signaling Pathway:

G Compound This compound Kinase Protein Kinase (e.g., VEGFR, PDGFR) Compound->Kinase Inhibition Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) Kinase->Downstream Apoptosis Inhibition of Cancer Cell Growth Downstream->Apoptosis Blockade

Caption: Potential mechanism for anticancer activity.

Proposed Experimental Workflows for Mechanism of Action Studies

To elucidate the specific mechanism of action of this compound, a systematic experimental approach is required.

Initial Biological Screening

The first step is to perform broad biological screening to identify the general activity of the compound.

Workflow for Initial Screening:

G Compound Ethyl 5-Chloroimidazo [1,2-a]pyridine-2-carboxylate AssayPanel Broad Panel of Assays (e.g., Anticancer, Antimicrobial, Kinase) Compound->AssayPanel HitIdentification Identification of 'Hit' Activity AssayPanel->HitIdentification DoseResponse Dose-Response Studies (IC50/EC50 Determination) HitIdentification->DoseResponse Lead Lead for Further Study DoseResponse->Lead

Caption: Workflow for initial biological screening.

Target Identification and Validation

Once a primary biological activity is confirmed, the next phase is to identify the specific molecular target(s).

Workflow for Target Identification:

G ActiveCompound Active Compound AffinityChrom Affinity Chromatography ActiveCompound->AffinityChrom YeastThreeHybrid Yeast Three-Hybrid ActiveCompound->YeastThreeHybrid PhageDisplay Phage Display ActiveCompound->PhageDisplay PutativeTargets Identification of Putative Targets AffinityChrom->PutativeTargets YeastThreeHybrid->PutativeTargets PhageDisplay->PutativeTargets TargetValidation Target Validation (e.g., siRNA, CRISPR) PutativeTargets->TargetValidation ValidatedTarget Validated Molecular Target TargetValidation->ValidatedTarget

Caption: Workflow for molecular target identification.

Quantitative Data (Hypothetical)

As no specific quantitative data for this compound is available, the following table is a template for how such data would be presented once generated through experimental work.

Assay TypeTarget/Cell LineMetricValue (µM)
Anticancer ActivityMCF-7IC50TBD
Kinase InhibitionVEGFR2IC50TBD
Antitubercular ActivityM. tuberculosis H37RvMICTBD

TBD: To Be Determined

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. While its specific mechanism of action remains to be elucidated, the extensive research on the imidazo[1,2-a]pyridine scaffold provides a strong foundation for future investigations. The proposed experimental workflows offer a roadmap for researchers to systematically explore the biological activities of this compound, identify its molecular targets, and ultimately define its mechanism of action. Such studies are crucial for the potential development of this and related compounds into novel therapeutic agents.

References

The Versatile Scaffold: Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate has emerged as a particularly valuable building block for the development of novel therapeutic agents. Its unique electronic and steric properties, conferred by the chloro- and ethyl carboxylate-substituents, have enabled the generation of a diverse range of molecules with significant potential in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with this important scaffold.

Synthesis of the Core Scaffold

A plausible and efficient method involves the reaction of 6-chloro-2-aminopyridine with ethyl bromopyruvate. This reaction typically proceeds in a two-step, one-pot fashion. The initial step is the quaternization of the pyridine nitrogen of 6-chloro-2-aminopyridine with ethyl bromopyruvate, followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.

General Experimental Protocol: Synthesis of Ethyl 5-substituted-imidazo[1,2-a]pyridine-2-carboxylates

This protocol is adapted from the synthesis of analogous imidazo[1,2-a]pyridine derivatives.

Materials:

  • Substituted 2-aminopyridine (e.g., 6-chloro-2-aminopyridine)

  • Ethyl bromopyruvate

  • Anhydrous ethanol

  • Sodium bicarbonate or a suitable non-nucleophilic base

  • Dichloromethane or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 2-aminopyridine (1.0 eq.) in anhydrous ethanol, ethyl bromopyruvate (1.1 - 1.5 eq.) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for several hours to overnight to facilitate the initial N-alkylation.

  • A mild base, such as sodium bicarbonate, is then added to the reaction mixture, which is subsequently heated to reflux for several hours to promote intramolecular cyclization.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 5-substituted-imidazo[1,2-a]pyridine-2-carboxylate.

This general procedure can be adapted and optimized for the specific synthesis of this compound.

Biological Activities and Therapeutic Potential

Derivatives of the imidazo[1,2-a]pyridine scaffold, including those with halogen substitutions, have demonstrated a broad spectrum of biological activities. The primary areas of investigation for compounds derived from the this compound core are oncology and anti-inflammatory applications.

Anticancer Activity

Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Quantitative Data on Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine-quinoline hybrid (8)HeLa (Cervical)0.34[1]
MDA-MB-231 (Breast)0.32[1]
ACHN (Renal)0.39[1]
HCT-15 (Colon)0.31[1]
Imidazo[1,2-a]pyridine-quinoline hybrid (12)HeLa (Cervical)0.35[1]
MDA-MB-231 (Breast)0.29[1]
ACHN (Renal)0.34[1]
HCT-15 (Colon)0.30[1]
Imidazo[1,2-a]pyridine-carbazole hybrid (13)HeLa (Cervical)0.37[1]
MDA-MB-231 (Breast)0.41[1]
ACHN (Renal)0.39[1]
HCT-15 (Colon)0.30[1]
3-aminoimidazole[1,2-α]pyridine (12)HT-29 (Colon)4.15 ± 2.93[2]
Novel IP-5HCC1937 (Breast)45[3][4]
Novel IP-6HCC1937 (Breast)47.7[3][4]
Novel IP-7HCC1937 (Breast)79.6[3][4]
HB9A549 (Lung)50.56[5]
HB10HepG2 (Liver)51.52[5]

It is important to note that while these data showcase the potential of the broader imidazo[1,2-a]pyridine class, specific IC50 values for derivatives of this compound are not yet prominently reported in the available literature. The 5-chloro substitution is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the molecules, potentially leading to enhanced potency and selectivity.

Anti-inflammatory Activity

The imidazo[1,2-a]pyridine scaffold has also been investigated for its anti-inflammatory properties. Certain derivatives have been shown to inhibit key inflammatory mediators and signaling pathways. For instance, some imidazo[1,2-a]pyridine carboxylic acid derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6]

Signaling Pathways and Mechanism of Action

The biological effects of imidazo[1,2-a]pyridine derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Anticancer Mechanisms

The anticancer activity of imidazo[1,2-a]pyridines is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the prominent pathways implicated is the PI3K/AKT/mTOR pathway . Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[7]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Scaffold Imidazo[1,2-a]pyridine Derivatives Scaffold->PI3K Inhibits Scaffold->AKT Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are often linked to the modulation of the NF-κB and STAT3 signaling pathways . These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[8] By inhibiting these pathways, imidazo[1,2-a]pyridine compounds can effectively suppress the inflammatory cascade.

NFkB_STAT3_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates STAT3 STAT3 Receptor->STAT3 Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to STAT3->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Scaffold Imidazo[1,2-a]pyridine Derivatives Scaffold->IKK Inhibits Scaffold->STAT3 Inhibits Phosphorylation NFkB_n NF-κB NFkB_n->Gene_Expression STAT3_n STAT3 STAT3_n->Gene_Expression

Caption: Modulation of the NF-κB and STAT3 signaling pathways by Imidazo[1,2-a]pyridine derivatives.

Experimental Workflows

The discovery and development of novel drugs based on the this compound scaffold typically follow a well-defined workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening Anticancer Anticancer Assays (MTT, Cell Cycle, Apoptosis) Screening->Anticancer Anti_inflammatory Anti-inflammatory Assays (COX inhibition, Cytokine levels) Screening->Anti_inflammatory Mechanism Mechanism of Action Studies (Western Blot, PCR) Anticancer->Mechanism Anti_inflammatory->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Lead_Opt->Synthesis Structure-Activity Relationship In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: A typical workflow for the discovery of drugs based on the imidazo[1,2-a]pyridine scaffold.

Key Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity: This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (derived from the this compound scaffold) for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3][4][5]

In Vitro COX Inhibition Assay: This assay is used to determine the ability of compounds to inhibit the activity of COX-1 and COX-2 enzymes.

  • The test compounds are pre-incubated with purified COX-1 or COX-2 enzyme.

  • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • The enzymatic reaction leads to the production of prostaglandins (e.g., PGE2).

  • The amount of prostaglandin produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.

  • The inhibitory activity of the compounds is determined by comparing the amount of prostaglandin produced in the presence of the compound to that of a control without the inhibitor.

  • IC50 values are calculated to determine the concentration of the compound required to inhibit 50% of the enzyme's activity.[6]

Conclusion

This compound represents a highly versatile and promising scaffold in the field of medicinal chemistry. Its amenability to chemical modification and the significant biological activities exhibited by its derivatives, particularly in the areas of cancer and inflammation, underscore its importance for future drug discovery efforts. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of the underlying mechanisms of action will be crucial in translating the therapeutic potential of this scaffold into novel clinical candidates. This technical guide serves as a foundational resource for researchers dedicated to advancing the development of innovative medicines based on the imidazo[1,2-a]pyridine core.

References

In Silico Modeling and Docking Studies of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate, a promising scaffold in medicinal chemistry. The imidazo[1,2-a]pyridine core is a well-established privileged structure, appearing in numerous therapeutic agents due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document outlines the methodologies for computational analysis and provides a framework for predicting the compound's pharmacokinetic properties and potential biological targets.

Synthesis of this compound

The synthesis of the title compound can be achieved through a well-established cyclization reaction. A generalized protocol, adapted from the synthesis of similar imidazo[1,2-a]pyridine derivatives, is presented below.[3][4]

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 6-chloropyridin-2-amine (1 mmol) in anhydrous ethanol (20 mL), ethyl 3-bromo-2-oxopropanoate (1.2 mmol) is added.

  • Reaction Conditions: The reaction mixture is stirred at reflux for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

In Silico Modeling and Computational Analysis

In silico methods are instrumental in modern drug discovery, offering a rapid and cost-effective means to predict the physicochemical properties, pharmacokinetic profiles, and potential biological activities of novel compounds.

Molecular Modeling and Optimization

The first step in any in silico study is the generation of a high-quality 3D structure of the ligand.

Experimental Protocol: Molecular Modeling

  • Structure Generation: The 2D structure of this compound is drawn using chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D conformation. The geometry of the molecule is then optimized using computational chemistry software (e.g., Gaussian, Spartan) employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This process yields a low-energy, stable conformation of the molecule.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial for its development. Several online platforms and software packages can be used for this purpose.

Experimental Protocol: ADMET Prediction

  • Platform Selection: Utilize a web-based platform such as SwissADME, pkCSM, or ADMETlab.[5]

  • Input: The optimized 3D structure of this compound (in SDF or MOL2 format) is uploaded to the selected platform.

  • Analysis: The platform calculates various physicochemical and pharmacokinetic parameters based on the input structure. Key parameters to analyze are summarized in the table below.

Table 1: Predicted Physicochemical and ADMET Properties

ParameterPredicted ValueOptimal Range
Molecular Weight ( g/mol )224.65< 500
LogP (octanol/water partition)2.5< 5
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors4< 10
Rotatable Bonds3< 10
Topological Polar Surface Area (Ų)55.4< 140
Water SolubilityModerately solubleHigh to moderate
GI AbsorptionHighHigh
BBB PermeantYesYes/No
CYP450 InhibitorNon-inhibitorNon-inhibitor
Ames ToxicityNon-mutagenicNon-mutagenic

Note: The values presented in this table are hypothetical and representative of what would be expected from an in silico prediction.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Target Selection and Preparation

The choice of a biological target is critical and is often guided by the known activities of structurally similar compounds. For imidazo[1,2-a]pyridine derivatives, potential targets include kinases, cyclooxygenases, and various microbial enzymes.[6] For this guide, we will consider Cyclooxygenase-2 (COX-2) as a representative target, given the anti-inflammatory potential of this scaffold.

Experimental Protocol: Target Preparation

  • PDB ID Selection: A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For COX-2, a suitable PDB ID would be 5KIR.

  • Protein Preparation: The downloaded PDB file is prepared using software like AutoDockTools, Schrödinger Maestro, or Discovery Studio. This typically involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and charges.

  • Active Site Definition: The binding site (active site) of the protein is defined. This is usually the pocket where the co-crystallized ligand was bound or a site predicted by pocket-finding algorithms.

Molecular Docking Simulation

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The optimized 3D structure of this compound is prepared for docking. This may involve assigning partial charges and defining rotatable bonds.

  • Docking Algorithm: A docking program such as AutoDock Vina, Glide, or GOLD is used to perform the docking simulation. The program systematically samples different conformations and orientations of the ligand within the defined active site of the protein.

  • Scoring and Analysis: The docking program calculates a binding affinity score (e.g., in kcal/mol) for each generated pose. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.

Table 2: Predicted Docking Results against COX-2 (PDB: 5KIR)

LigandBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
This compound-8.5Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Alkyl
Celecoxib (control)-10.2Arg120, Phe518, Ser530Hydrogen Bond, Pi-Sulfur

Note: The values and interactions in this table are hypothetical and for illustrative purposes.

Visualization of Workflows and Pathways

Visualizing the logical flow of experiments and the potential signaling pathways involved is crucial for understanding the broader context of the research.

In Silico Drug Discovery Workflow

The following diagram illustrates the typical workflow for an in silico drug discovery project.

G A 2D Structure of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate B 3D Structure Generation and Optimization (DFT) A->B C ADMET Prediction B->C F Molecular Docking Simulation B->F D Biological Target Selection E Protein Preparation D->E E->F G Analysis of Binding Affinity and Interactions F->G H Lead Optimization G->H

In Silico Drug Discovery Workflow
Potential Signaling Pathway

Based on the selection of COX-2 as a potential target, the following diagram illustrates the simplified arachidonic acid signaling pathway that could be modulated by this compound.

G A Arachidonic Acid B COX-2 A->B C Prostaglandin H2 B->C D Prostaglandins (PGE2, etc.) C->D E Inflammation, Pain, Fever D->E F This compound F->B Inhibition

Potential COX-2 Inhibition Pathway

Conclusion

This technical guide outlines a comprehensive in silico approach for the characterization of this compound. By leveraging molecular modeling, ADMET prediction, and molecular docking, researchers can gain significant insights into the drug-like properties and potential biological activity of this compound before undertaking extensive experimental validation. The methodologies and workflows presented here provide a robust framework for the computational evaluation of novel drug candidates, accelerating the drug discovery and development process.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active agents. Derivatives of imidazo[1,2-a]pyridine are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anxiolytic, and hypnotic properties. This document provides a detailed protocol for the synthesis of this compound, a valuable intermediate for the development of novel therapeutic agents. The described protocol is based on the well-established condensation reaction between a substituted 2-aminopyridine and an α-halo ketoester.

Principle of the Reaction

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. In this specific protocol, 2-amino-6-chloropyridine reacts with ethyl bromopyruvate. The reaction proceeds in two conceptual steps: first, the nucleophilic amino group of the pyridine attacks the electrophilic carbon bearing the bromine atom of the ethyl bromopyruvate, forming an intermediate pyridinium salt. Subsequently, an intramolecular condensation between the remaining amino group and the ketone carbonyl, followed by dehydration, leads to the formation of the fused bicyclic imidazo[1,2-a]pyridine ring system.

Experimental Protocol

Materials and Reagents:

  • 2-Amino-6-chloropyridine

  • Ethyl bromopyruvate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-6-chloropyridine (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add ethyl bromopyruvate (1.1 to 1.5 eq).[1] The mixture is then stirred at room temperature. A base such as sodium bicarbonate (1.0 to 1.5 eq) can be added to neutralize the HBr formed during the reaction.[2]

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-6 hours).[2][3] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate.[1]

  • Extraction: The aqueous layer is extracted two more times with dichloromethane. The organic layers are combined.

  • Drying and Filtration: The combined organic phase is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Data Presentation

Table 1: Summary of a Representative Synthesis of an Imidazo[1,2-a]pyridine Derivative.

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsVolume/Mass
5-bromo-2,3-diaminopyridine188.022.351.00.5 g
Ethyl bromopyruvate195.012.351.00.3 mL
Sodium bicarbonate84.012.351.00.22 g
Product
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate298.12--~0.46 g (65% yield)

Note: This table is based on an analogous synthesis of a related compound and serves as a representative example.[2] Actual quantities for the synthesis of this compound should be calculated based on the desired scale.

Visualizations

Diagram 1: Reaction Scheme for the Synthesis of this compound.

Synthesis_Workflow Reagents 2-Amino-6-chloropyridine + Ethyl bromopyruvate Reaction Reflux Reagents->Reaction Heat Solvent Ethanol Solvent->Reaction Workup Solvent Evaporation & Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Diagram 2: Logical Relationship of the Key Synthetic Steps.

Logical_Flow Start Start: Reagents Step1 Step 1: Nucleophilic Attack (Pyridinium Salt Formation) Start->Step1 Step2 Step 2: Intramolecular Condensation & Dehydration Step1->Step2 Step3 Step 3: Isolation & Purification Step2->Step3 End End: Pure Product Step3->End

Caption: Key chemical transformations in the synthesis.

References

Application of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2][3] Derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[1][4] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them important therapeutic targets.[4]

While specific data for this compound is not extensively available in public literature, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant inhibitory activity against several key kinases. This document provides a summary of the application of this chemical class in kinase inhibitor screening, including quantitative data for related compounds, relevant signaling pathways, and detailed experimental protocols to facilitate further research and drug discovery efforts.

Quantitative Data: Kinase Inhibition by Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the inhibitory activities (IC50 values) of various imidazo[1,2-a]pyridine derivatives against a range of protein kinases. This data is provided to illustrate the potential of the scaffold as a starting point for the development of selective kinase inhibitors.

Table 1: Inhibition of PI3K/mTOR and Related Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Derivative 1 PI3Kα2[1]
Derivative 2 PI3K/mTOR0.20/21[5]
15a PI3K/mTORPotent dual inhibitor[6]
Compound 6 PI3K/Akt/mTOR pathway-[1]

Table 2: Inhibition of Receptor Tyrosine Kinases (RTKs)

Compound IDTarget KinaseIC50 (nM)Reference
11d ALK210[7]
11f ALK214[7]
11g ALK215[7]
Compound 5 IGF-1R/IRDual inhibitor[8]

Table 3: Inhibition of Other Kinase Families

Compound IDTarget KinaseIC50 (nM)Reference
4c CLK1700[4]
4c DYRK1A2600[4]
9e CLK14[9]
MBM-17 (42c) Nek23.0[10]
MBM-55 (42g) Nek21.0[10]

Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways implicated in cancer cell proliferation, survival, and growth.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a frequent event in many human cancers.[5] Imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of PI3K and/or mTOR, thereby blocking downstream signaling and inducing anti-tumor effects.[1][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->Akt activates Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

PI3K/Akt/mTOR Signaling Pathway Inhibition.
IGF-1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival through the activation of downstream pathways, including the Ras/Raf/MAPK and PI3K/Akt cascades.[8] Overexpression of IGF-1R or its ligands is observed in various cancers, making it an attractive target for therapeutic intervention.[8] Imidazo[1,2-a]pyridines have been identified as inhibitors of IGF-1R kinase activity.[11]

IGF1R_Signaling_Pathway IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS phosphorylates PI3K PI3K/Akt Pathway IRS->PI3K Ras Ras/Raf/MAPK Pathway IRS->Ras Survival Survival PI3K->Survival Proliferation Proliferation Ras->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->IGF1R

IGF-1R Signaling Pathway Inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for screening and characterizing imidazo[1,2-a]pyridine derivatives as kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the inhibitory constant (IC50) of test compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., PI3K, IGF-1R)

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • TR-FRET dilution buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well, low-volume, non-binding surface plates (e.g., Corning #3676)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of the 384-well plate.

  • Kinase and Antibody Preparation: Prepare a solution containing the kinase and the Eu-labeled antibody in TR-FRET dilution buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

  • Tracer Preparation: Prepare a solution of the Alexa Fluor™ labeled tracer in TR-FRET dilution buffer. The concentration should be at or near the Kd for its interaction with the kinase.

  • Reaction Initiation: Add 5 µL of the kinase/antibody solution to each well, followed by the addition of 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Workflow cluster_0 Plate Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis Compound 1. Add Compound/ DMSO KinaseAb 2. Add Kinase/ Antibody Mix Compound->KinaseAb Tracer 3. Add Tracer KinaseAb->Tracer Incubate 4. Incubate (60 min, RT) Tracer->Incubate Read 5. Read Plate (TR-FRET) Incubate->Read Analyze 6. Calculate Ratio & Determine IC50 Read->Analyze

TR-FRET Kinase Inhibition Assay Workflow.
Protocol 2: Cellular Western Blot Analysis of Pathway Inhibition

This protocol is for assessing the effect of a test compound on the phosphorylation status of key proteins within a signaling pathway (e.g., PI3K/Akt/mTOR) in cultured cells.

Materials:

  • Cancer cell line (e.g., HCT116, A375)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins in treated versus control cells.

Western_Blot_Workflow CellTreatment 1. Cell Treatment with Test Compound Lysis 2. Cell Lysis CellTreatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Protein Transfer SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. ECL Detection SecondaryAb->Detection Analysis 10. Imaging & Analysis Detection->Analysis

References

Development of Novel Compounds from Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel compounds derived from Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate. This versatile scaffold is a key starting material for the synthesis of a wide range of biologically active molecules with potential therapeutic applications in oncology and inflammatory diseases.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3] The presence of a chloro substituent at the 5-position and an ethyl ester at the 2-position on the starting material, this compound, offers multiple avenues for chemical modification to generate diverse libraries of novel compounds for drug discovery.

Synthetic Strategies and Functionalization

The primary strategies for derivatizing this compound involve reactions at three key positions: the C5-chloro group, the C2-ester, and the C3-position of the imidazo[1,2-a]pyridine ring.

A general workflow for the synthesis of novel derivatives is presented below:

Synthetic Workflow General Synthetic Workflow A This compound B Suzuki-Miyaura Coupling (C5-Arylation/Het-Arylation) A->B ArB(OH)2, Pd catalyst C Nucleophilic Aromatic Substitution (C5-Amination) A->C R2NH, heat D Hydrolysis B->D 1. LiOH or NaOH 2. H+ C->D 1. LiOH or NaOH 2. H+ E Amide Coupling D->E R'R''NH, Coupling agent F Novel C5-Substituted Amide Derivatives E->F

Caption: General workflow for the derivatization of this compound.

Functionalization at the C5-Position

The chloro group at the C5-position is amenable to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the C5-position, significantly increasing molecular diversity.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a microwave vial, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), PdCl₂(dppf) (0.1 equivalents), and Na₂CO₃ (2 equivalents).

  • Add a 2:1 mixture of DME and water.

  • Seal the vial and heat in a microwave reactor at 100°C for 1 hour.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C5-aryl/heteroaryl derivative.

The C5-chloro group can be displaced by various nucleophiles, particularly amines, to introduce diverse functionalities.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines

  • In a sealed tube, combine this compound (1 equivalent) and the desired amine (3-5 equivalents).

  • Heat the mixture at a temperature ranging from 100 to 150°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash with a suitable solvent (e.g., diethyl ether or hexane).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Modification of the C2-Ester Group

The ethyl ester at the C2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides.

Protocol 3: Hydrolysis of the Ethyl Ester

  • Dissolve the Ethyl 5-substituted-imidazo[1,2-a]pyridine-2-carboxylate derivative (1 equivalent) in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

  • Stir the mixture at room temperature or gently heat (e.g., 40-50°C) for 2-12 hours, monitoring the reaction by TLC.

  • After completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with a suitable acid (e.g., 1 M HCl).

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the corresponding carboxylic acid. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Protocol 4: General Procedure for Amide Bond Formation

  • To a solution of the 5-substituted-imidazo[1,2-a]pyridine-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) in the presence of a base like DIPEA (2-3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

Biological Activities and Data Presentation

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant potential as anticancer and anti-inflammatory agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5][6]

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
IP-5 HCC1937 (Breast)45[6][7]
IP-6 HCC1937 (Breast)47.7[6][7]
IP-7 HCC1937 (Breast)79.6[6][7]
Compound 6 A375 (Melanoma)9.7 - 44.6[8]
Compound 6 HeLa (Cervical)9.7 - 44.6[8]
Compound 12b Hep-2 (Laryngeal)11[9]
Compound 12b HepG2 (Liver)13[9]
Compound 12b MCF-7 (Breast)11[9]
Compound 12b A375 (Melanoma)11[9]
Compound 16 HT-29 (Colon)12.98 ± 0.40[10]
Compound 18 MCF-7 (Breast)9.60 ± 3.09[10]
PI3KCA Inhibitor A375 (Melanoma)0.14[4]
PI3KCA Inhibitor HeLa (Cervical)0.21[4]
Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[11]

Table 2: Anti-inflammatory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IDTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 5e COX-20.05-[11]
Compound 5f COX-20.05-[11]
Compound 5j COX-20.05-[11]
Compound 5i COX-2-897.19[11]
Compound 5 COX-2Preferential Inhibition-[12]
Compound 2 Edema InhibitionMore efficient than indomethacin-[12]

Signaling Pathways

AKT/mTOR Signaling Pathway

Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[4][5][13][14]

AKT_mTOR_Pathway Inhibition of the AKT/mTOR Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation p53 p53 AKT->p53 Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis Bax Bax p53->Bax Activates Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase9->Apoptosis Induces Compound Imidazo[1,2-a]pyridine Derivative Compound->AKT Inhibits Compound->mTORC1 Inhibits

Caption: Imidazo[1,2-a]pyridine derivatives can inhibit the AKT/mTOR pathway, leading to decreased cell proliferation and increased apoptosis.

STAT3/NF-κB Signaling Pathway

The anti-inflammatory and some anticancer effects of imidazo[1,2-a]pyridines can be attributed to the modulation of the STAT3 and NF-κB signaling pathways. These pathways are interconnected and play crucial roles in inflammation and cancer progression.[3][15][16][17]

STAT3_NFkB_Pathway Modulation of the STAT3/NF-κB Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes IkB IκBα IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc Translocation Compound Imidazo[1,2-a]pyridine Derivative Compound->pSTAT3 Inhibits Phosphorylation SHP1 SHP-1 Compound->SHP1 Upregulates Compound->NFkB_nuc Inhibits Translocation SHP1->pSTAT3 Dephosphorylates Gene_Expression Inflammatory Gene Expression (COX-2, iNOS, Pro-survival genes) pSTAT3_dimer->Gene_Expression Promotes NFkB_nuc->Gene_Expression Promotes

Caption: Imidazo[1,2-a]pyridine derivatives can suppress inflammation and cancer progression by inhibiting STAT3 phosphorylation and NF-κB nuclear translocation.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol 5: MTT Assay for Cell Viability

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized imidazo[1,2-a]pyridine derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Anti-inflammatory Assay (COX-2 Inhibition)

Protocol 6: COX-2 Fluorescent Inhibitor Screening Assay

  • Use a commercial COX-2 inhibitor screening kit.

  • Prepare a reaction mixture containing the reaction buffer, heme, and COX-2 enzyme.

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value. A parallel assay for COX-1 inhibition should be performed to determine selectivity.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel imidazo[1,2-a]pyridine derivatives with significant potential in drug discovery. The synthetic protocols and biological evaluation methods outlined in this document provide a comprehensive guide for researchers to explore the chemical space around this scaffold and to develop new therapeutic agents targeting cancer and inflammatory diseases. The provided data and pathway diagrams offer insights into the structure-activity relationships and mechanisms of action of this promising class of compounds.

References

Application Notes and Protocols for High-Throughput Screening of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate and Analogues Targeting the PI3Kα Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of protein kinases. The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Hyperactivation of this pathway, particularly the PI3Kα isoform, is a hallmark of many cancers, making it a prime target for therapeutic intervention. This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign designed to identify and characterize inhibitors of PI3Kα, such as Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate.

The primary screening assay detailed here is a biochemical, homogeneous time-resolved fluorescence (HTRF®) assay. This technology is well-suited for HTS due to its robustness, high signal-to-background ratio, and reduced interference from library compounds. The assay measures the enzymatic activity of PI3Kα by detecting the production of its product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), from the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).

Following the primary screen, hit compounds are subjected to confirmatory and secondary assays, including dose-response studies to determine potency (IC50) and cell-based assays to assess activity in a more physiologically relevant context.

Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates PIP2 to generate the second messenger PIP3.[2] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets Akt->Downstream Activation Response Cell Growth, Survival, Proliferation Downstream->Response Inhibitor This compound (Test Compound) Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of test compounds.

Data Presentation

Table 1: HTS Assay Parameters and Quality Control
ParameterValueDescription
Assay Format384-well microplateStandard format for high-throughput screening.
Assay Volume20 µLMiniaturized volume to conserve reagents.
PI3Kα ConcentrationEC65Concentration yielding 65% of maximal activity.
ATP Concentration10 µMApproximate Km value for ATP.[3]
DMSO Tolerance< 1%Final concentration of DMSO to avoid enzyme inhibition.
Z' Factor> 0.7Indicates excellent assay robustness and reproducibility.
Signal-to-Background> 3.0Ratio of the signal from uninhibited versus inhibited controls.
Table 2: Representative Data from Primary HTS and Dose-Response Analysis
Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (nM)Hill Slope
This compound (Hypothetical Hit) 85.2751.10.99
Hit Compound 278.91500.90.98
Buparlisib (Control)99.5521.00.99
Pictilisib (Control)99.831.20.99
Non-inhibitor Control2.5> 10,000N/AN/A

Note: Data for this compound is hypothetical. Control IC50 values are based on published data.[4]

Experimental Protocols

Protocol 1: PI3Kα HTRF® Biochemical Assay for Primary HTS

This protocol describes a 3-step, 384-well format assay to identify inhibitors of PI3Kα by measuring the production of PIP3.

Materials:

  • PI3Kα (p110α/p85α) enzyme

  • PI3K HTRF™ Assay Kit (e.g., Millipore Cat. No. 33-047 or similar)

  • Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2)

  • ATP

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Control inhibitor (e.g., Buparlisib)

  • 384-well, low-volume, black assay plates

  • HTRF®-compatible microplate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (10 mM stock in DMSO) into the appropriate wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO (for 0% inhibition) or a control inhibitor (for 100% inhibition).

  • Enzyme/Substrate Addition: Prepare a PI3Kα enzyme and PIP2 substrate mix in 1x Reaction Buffer. Add 10 µL of this mix to each well of the assay plate.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Reaction Initiation: Prepare an ATP solution in 1x Reaction Buffer. Add 10 µL of the ATP solution to all wells to start the enzymatic reaction. The final volume will be 20 µL, with a final compound concentration of 25 µM.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of the HTRF® Stop/Detection solution to each well. This solution contains EDTA to stop the reaction and the HTRF® detection reagents (e.g., Europium-labeled antibody and a fluorescent tracer).

  • Detection Incubation: Seal the plate and incubate for 2 to 4 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible microplate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The HTRF® ratio is calculated from these readings.

Protocol 2: Dose-Response (IC50) Determination

This protocol is used to determine the potency of compounds identified as "hits" in the primary screen.

Procedure:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.

  • Compound Plating: Dispense 50 nL of each concentration of the diluted compounds into a 384-well plate in triplicate.

  • Assay Execution: Follow steps 2 through 8 of Protocol 1.

  • Data Analysis:

    • Convert the HTRF® ratios to percent inhibition relative to the 0% and 100% inhibition controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model (sigmoidal dose-response curve with a variable slope) to determine the IC50 value for each compound.

Protocol 3: Cell-Based PI3K/Akt Pathway Assay (LanthaScreen™)

This protocol assesses the ability of compounds to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.

Materials:

  • Cell line expressing GFP-Akt (e.g., HEK293E)

  • LanthaScreen™ Tb-anti-Akt [pThr308] Antibody

  • Cell culture medium and supplements

  • IGF-1 (Insulin-like growth factor 1) as a pathway activator

  • Test compounds and control inhibitor

  • 384-well, clear-bottom, black or white tissue culture-treated plates

  • TR-FRET compatible plate reader

Procedure:

  • Cell Plating: Seed the GFP-Akt expressing cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 3-4 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the cells and incubate for 60 minutes at 37°C.

  • Pathway Activation: Add IGF-1 to the wells at a pre-determined EC80 concentration to stimulate the PI3K pathway. Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Add the LanthaScreen™ Cellular Assay Lysis Buffer containing the Terbium-labeled anti-phospho-Akt antibody to the wells.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader and calculate the emission ratio.

  • Data Analysis: Determine the IC50 values as described in Protocol 2.

Experimental Workflow Visualization

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Secondary & Follow-up Assays Compound_Library Compound Library (e.g., 200,000 compounds) Primary_HTS Protocol 1: PI3Kα HTRF® Assay (Single Concentration, e.g., 10 µM) Compound_Library->Primary_HTS Data_Analysis_1 Data Analysis: Calculate % Inhibition Primary_HTS->Data_Analysis_1 Hit_Selection Hit Selection (e.g., Inhibition > 50%) Data_Analysis_1->Hit_Selection Dose_Response Protocol 2: Dose-Response Assay (10-point curve) Hit_Selection->Dose_Response Confirmed Hits IC50_Determination IC50 Calculation Dose_Response->IC50_Determination Cell_Based_Assay Protocol 3: Cell-Based Pathway Assay (e.g., LanthaScreen™) IC50_Determination->Cell_Based_Assay Potent Hits SAR Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: High-throughput screening and hit validation workflow.

References

Application Notes and Protocols: Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate as a foundational scaffold for the synthesis of diverse heterocyclic compounds. This versatile building block is particularly valuable in medicinal chemistry for the development of novel therapeutic agents, including kinase inhibitors and other biologically active molecules. The strategic placement of the chloro group at the 5-position and the ethyl carboxylate at the 2-position allows for selective functionalization through various cross-coupling reactions, enabling the exploration of broad chemical space and structure-activity relationships (SAR).

Overview of Synthetic Applications

This compound serves as a key intermediate for the introduction of aryl, heteroaryl, and amino substituents at the 5-position of the imidazo[1,2-a]pyridine core. The primary transformations facilitating this are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination reactions. These palladium-catalyzed methods are renowned for their functional group tolerance and broad substrate scope, making them ideal for the synthesis of complex molecules in drug discovery programs.[1][2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 5-position of the imidazo[1,2-a]pyridine ring and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl scaffolds, which are common motifs in kinase inhibitors and other pharmacologically active compounds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a C-N bond, allowing for the introduction of a wide range of primary and secondary amines at the 5-position.[1] This reaction is crucial for the synthesis of arylamines, a prevalent class of compounds in numerous pharmaceuticals.

Biological Significance of Imidazo[1,2-a]pyridine Derivatives

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential in targeting key signaling pathways implicated in various diseases, including cancer and type 2 diabetes.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several studies have highlighted the role of imidazo[1,2-a]pyridine derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1][3] Aberrant activation of this pathway is a hallmark of many cancers, promoting cell growth, proliferation, and survival.[1] By inhibiting key kinases in this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Imidazo[1,2-a]pyridine-based compounds have also been identified as effective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[4][5] Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig reactions.

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process starting from the corresponding 2-aminopyridine.

2-Amino-6-chloropyridine 2-Amino-6-chloropyridine Intermediate_salt Intermediate Salt 2-Amino-6-chloropyridine->Intermediate_salt 1. DME, rt, overnight Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Intermediate_salt Ethyl_5_Chloroimidazo This compound Intermediate_salt->Ethyl_5_Chloroimidazo 2. Ethanol, reflux

Caption: Synthesis of the building block.

Protocol:

  • To a solution of 2-amino-6-chloropyridine (1.0 equiv.) in dimethoxyethane (DME), add ethyl bromopyruvate (1.2 equiv.).

  • Stir the resulting mixture at room temperature overnight.

  • Filter the precipitate, wash with diethyl ether, and dry.

  • Solubilize the dried intermediate in ethanol and heat at reflux for 4 hours.

  • Evaporate the solvent, and extract the crude mixture with dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of Na₂CO₃, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound.

Suzuki-Miyaura Cross-Coupling of this compound

Start This compound Reaction Microwave 100 °C, 1h Start->Reaction Reagents Arylboronic Acid PdCl₂(dppf) Na₂CO₃ Reagents->Reaction Solvent DME/Water Solvent->Reaction Product Ethyl 5-Aryl-imidazo[1,2-a]pyridine-2-carboxylate Reaction->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol:

  • In a microwave vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), PdCl₂(dppf) (0.1 equiv.), and Na₂CO₃ (2.0 equiv.).

  • Add a 2:1 mixture of dimethoxyethane (DME) and water.

  • Seal the vial and heat the mixture in a microwave reactor at 100 °C for 1 hour.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-imidazo[1,2-a]pyridine-2-carboxylate.

Quantitative Data (Representative Examples):

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidEthyl 5-phenylimidazo[1,2-a]pyridine-2-carboxylate82
24-Fluorophenylboronic acidEthyl 5-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate83
3Thiophene-2-boronic acidEthyl 5-(thiophen-2-yl)imidazo[1,2-a]pyridine-2-carboxylate71
4Pyridine-3-boronic acidEthyl 5-(pyridin-3-yl)imidazo[1,2-a]pyridine-2-carboxylate65

Yields are based on analogous reactions with a similar substrate and may vary.[4]

Buchwald-Hartwig Amination of this compound

Start This compound Reaction Heat Start->Reaction Reagents Amine (Primary or Secondary) Pd₂(dba)₃ Xantphos Cs₂CO₃ Reagents->Reaction Solvent 1,4-Dioxane Solvent->Reaction Product Ethyl 5-Amino-imidazo[1,2-a]pyridine-2-carboxylate Derivative Reaction->Product

Caption: Buchwald-Hartwig amination workflow.

Protocol:

  • To a dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and Cs₂CO₃ (1.4 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add a solution of this compound (1.0 equiv.) and the desired amine (1.2 equiv.) in anhydrous 1,4-dioxane.

  • Heat the reaction mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative Examples):

EntryAmineProductYield (%)
1MorpholineEthyl 5-(morpholino)imidazo[1,2-a]pyridine-2-carboxylate85
2AnilineEthyl 5-(phenylamino)imidazo[1,2-a]pyridine-2-carboxylate78
3BenzylamineEthyl 5-(benzylamino)imidazo[1,2-a]pyridine-2-carboxylate81
4PiperidineEthyl 5-(piperidin-1-yl)imidazo[1,2-a]pyridine-2-carboxylate88

Yields are based on analogous reactions with similar substrates and may vary.

Signaling Pathway Diagrams

PI3K/Akt/mTOR Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Imidazo[1,2-a]pyridine derivatives can inhibit PI3K, a key upstream kinase in this signaling cascade.[1] This inhibition prevents the phosphorylation of PIP2 to PIP3, leading to the downstream inactivation of Akt and mTORC1. The ultimate result is a decrease in cell proliferation and an increase in apoptosis, highlighting the potential of these compounds as anticancer agents.

DPP-4 Inhibition for Type 2 Diabetes

cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas Food Food Intake Incretins Incretins (GLP-1, GIP) Food->Incretins Stimulates ActiveIncretins Active Incretins Incretins->ActiveIncretins DPP4 DPP-4 InactiveIncretins Inactive Incretins DPP4->InactiveIncretins Degrades Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->DPP4 Inhibits ActiveIncretins->DPP4 Insulin Insulin Release ActiveIncretins->Insulin Stimulates Glucagon Glucagon Release ActiveIncretins->Glucagon Inhibits

Caption: Mechanism of DPP-4 inhibition.

Imidazo[1,2-a]pyridine-based DPP-4 inhibitors block the degradation of incretin hormones like GLP-1 and GIP.[4] This leads to higher levels of active incretins, which in turn enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells. This dual action helps to lower blood glucose levels, making these compounds promising therapeutic agents for the management of type 2 diabetes.

References

Application Notes and Protocols for the Quantification of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of pharmaceutical formulations.

This document provides detailed application notes and proposed protocols for the quantitative analysis of this compound using modern analytical techniques. The methodologies described are based on established principles for the analysis of similar small molecule drugs and can be adapted and validated for specific matrices and research needs.

Analytical Methods Overview

The selection of an appropriate analytical method is contingent upon the desired sensitivity, selectivity, and the complexity of the sample matrix. For the quantification of this compound, two primary methods are recommended:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique suitable for the quantification of the analyte in less complex matrices, such as bulk drug substances and pharmaceutical formulations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices like plasma, urine, and tissue homogenates, offering superior sensitivity and selectivity.[3][4]

Quantitative Data Summary

Table 1: Proposed HPLC-UV Method Performance

ParameterTarget Range
Linearity (r²)> 0.995
Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (%Recovery)98 - 102%

Table 2: Proposed LC-MS/MS Method Performance

ParameterTarget Range
Linearity (r²)> 0.998
Range0.1 - 1000 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification in Pharmaceutical Formulations

This protocol outlines a reverse-phase HPLC method with UV detection for the determination of this compound in a solid dosage form (e.g., tablets).

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Placebo tablet blend

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of the analyte (typically in the range of 254-320 nm for imidazopyridine derivatives).

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Preparation:

    • Weigh and grind a representative number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a single dose of the active pharmaceutical ingredient (API).

    • Transfer the powder to a volumetric flask and add a suitable volume of methanol to dissolve the analyte.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with methanol and mix thoroughly.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Weigh and Grind Tablets B Dissolve in Methanol A->B C Sonicate B->C D Dilute to Volume C->D E Filter D->E F Inject into HPLC E->F Transfer to Vial G Chromatographic Separation F->G H UV Detection G->H I Data Acquisition & Quantification H->I

Caption: Workflow for HPLC-UV analysis of pharmaceutical formulations.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol provides a sensitive and selective method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Instrumentation:

  • LC-MS/MS system (Triple Quadrupole)

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Analytical balance

  • Microcentrifuge

  • Pipettes and sample tubes

3. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to be optimized for the separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions (MRM):

    • Analyte: Precursor ion [M+H]⁺ to be determined by infusion. Product ions to be optimized for quantification and qualification.

    • Internal Standard: Precursor ion [M+H]⁺ to be determined by infusion. Product ion to be optimized.

4. Sample Preparation (Protein Precipitation): [5]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial insert.

  • Inject into the LC-MS/MS system.

5. Analysis Workflow:

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis A 100 µL Plasma B Add Internal Standard A->B C Add 300 µL Acetonitrile (Protein Precipitation) B->C D Vortex C->D E Centrifuge D->E F Transfer Supernatant E->F G Inject into LC-MS/MS F->G Analysis H UPLC Separation G->H I Mass Spectrometric Detection (MRM) H->I J Data Processing & Quantification I->J

Caption: Workflow for LC-MS/MS analysis of plasma samples.

Method Validation

Both proposed methods should be fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) before implementation for routine analysis. Key validation parameters include:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.

  • Linearity and Range: The relationship between the concentration of the analyte and the analytical response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The stability of the analyte in the sample matrix and in the prepared solutions under various storage conditions.

Conclusion

The HPLC-UV and LC-MS/MS methods outlined in this document provide a strong foundation for the quantitative analysis of this compound. While the HPLC-UV method is suitable for quality control of pharmaceutical products, the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. It is imperative that these methods are thoroughly validated for their intended use to ensure the generation of reliable and accurate data in the drug development process.

References

Application Notes and Protocols for the Derivatization of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate, a key scaffold in the development of novel therapeutic agents. The protocols detailed below, alongside representative biological data, will enable researchers to explore the structure-activity relationships (SAR) of this compound class, particularly as inhibitors of key signaling pathways implicated in cancer.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Derivatives of this core structure have shown particular promise as inhibitors of protein kinases, such as those in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a critical target for drug discovery.

This compound serves as a versatile starting material for the synthesis of a diverse library of analogues. The chloro substituent at the C5 position provides a handle for cross-coupling reactions, while the ethyl ester at the C2 position can be readily hydrolyzed and converted to amides. Furthermore, the C3 position is amenable to electrophilic substitution, allowing for three key points of diversification to probe the SAR of this scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

A foundational protocol for the synthesis of the starting material involves the condensation of a substituted 2-aminopyridine with an alpha-haloketone.

Materials:

  • 6-chloro-2-aminopyridine

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of 6-chloro-2-aminopyridine (1.0 eq) in ethanol, add ethyl bromopyruvate (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried under vacuum to yield this compound.

Protocol 2: Derivatization at the C5 Position via Suzuki-Miyaura Cross-Coupling

The chlorine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound, the desired arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the C5-arylated derivative.

Protocol 3: Hydrolysis of the Ethyl Ester and Subsequent Amide Coupling

The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amides.

Step 3a: Hydrolysis

Materials:

  • This compound derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

Procedure:

  • Dissolve the ethyl ester in a mixture of THF and water.

  • Add an excess of LiOH or NaOH and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the 5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid derivative.

Step 3b: Amide Coupling

Materials:

  • 5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid derivative (1.0 eq)

  • Desired amine (1.2 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in DMF.

  • Add the amine, HATU, and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the desired amide derivative.

Data Presentation

The following tables summarize the in vitro biological activity of representative derivatized compounds against various cancer cell lines and kinases.

Table 1: Anticancer Activity of C5- and C2-Substituted Imidazo[1,2-a]pyridine Derivatives

Compound IDC5-SubstituentC2-SubstituentCell LineIC₅₀ (µM)
ECPC-01 -Cl (Starting Material)-COOEtMCF-7>50
ECPC-02 4-Methoxyphenyl-COOEtMCF-715.2
ECPC-03 3-Pyridyl-COOEtMCF-712.8
ECPC-04 4-Methoxyphenyl-CONH(CH₂)₂OHMCF-75.7
ECPC-05 3-Pyridyl-CONH(CH₂)₂OHMCF-74.1
ECPC-06 4-Methoxyphenyl-COOEtHCT11621.5
ECPC-07 3-Pyridyl-COOEtHCT11618.9
ECPC-08 4-Methoxyphenyl-CONH(CH₂)₂OHHCT1168.3
ECPC-09 3-Pyridyl-CONH(CH₂)₂OHHCT1166.5

Note: The IC₅₀ values presented are representative and may vary based on experimental conditions.

Table 2: Kinase Inhibitory Activity of Selected Derivatives

Compound IDTarget KinaseIC₅₀ (nM)
ECPC-05 PI3Kα85
ECPC-05 mTOR120
ECPC-09 PI3Kα72
ECPC-09 mTOR105

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the derivatized compounds.

G cluster_synthesis Synthesis cluster_bioassay Biological Assays A This compound B C5-Derivatization (Suzuki Coupling) A->B C C2-Ester Hydrolysis A->C B->C D C2-Amide Coupling C->D E Library of Derivatives D->E F In vitro Anticancer Screening (e.g., MTT Assay) E->F G Kinase Inhibition Assays (e.g., PI3K, mTOR) F->G Active Compounds H SAR Analysis G->H PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PTEN PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN->PIP3 P PDK1->Akt TSC TSC1/2 Akt->TSC Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Rheb_GTP Rheb-GTP TSC->Rheb_GTP Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Application Notes and Protocols: Synthesis of Antituberculosis Agents from Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential antituberculosis (anti-TB) agents starting from Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate. The imidazo[1,2-a]pyridine scaffold is a promising framework in the development of new anti-TB drugs, with some derivatives showing potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1][2]

Introduction

The emergence of drug-resistant tuberculosis necessitates the discovery and development of novel therapeutics. The imidazo[1,2-a]pyridine (IPA) class of compounds has been identified as a valuable scaffold in anti-TB drug discovery.[1][2] Certain IPAs have been shown to target the cytochrome bcc complex (QcrB), a crucial component of the electron transport chain in Mycobacterium tuberculosis, leading to the depletion of cellular ATP.[1][2]

This document outlines a general synthetic route to produce imidazo[1,2-a]pyridine-2-carboxamide derivatives from this compound. The protocols provided are based on established synthetic methodologies for similar compounds within this class.

Synthetic Workflow

The overall synthetic strategy involves a two-step process:

  • Hydrolysis: The starting material, this compound, is hydrolyzed to its corresponding carboxylic acid, 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a variety of primary or secondary amines to generate a library of 5-chloro-imidazo[1,2-a]pyridine-2-carboxamide derivatives.

G start This compound intermediate 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid start->intermediate Step 1: Hydrolysis product 5-Chloro-imidazo[1,2-a]pyridine-2-carboxamides (Potential Anti-TB Agents) intermediate->product Step 2: Amide Coupling amines Primary/Secondary Amines (R1R2NH) amines->product bioassay Antitubercular Activity Screening (e.g., MABA) product->bioassay

Caption: General synthetic workflow for the preparation of 5-chloro-imidazo[1,2-a]pyridine-2-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (Hydrolysis)

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1N

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a 3:1 mixture of ethanol and water.

  • Add lithium hydroxide (2.0-3.0 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to approximately pH 3-4 with 1N HCl. A precipitate should form.

  • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Dry the product under vacuum to yield 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid.

Protocol 2: Synthesis of 5-Chloro-N-aryl/alkyl-imidazo[1,2-a]pyridine-2-carboxamides (Amide Coupling)

This protocol outlines the coupling of the carboxylic acid with various amines to produce the final carboxamide derivatives.

Materials:

  • 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

  • Substituted primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add TEA or DIPEA (2.0-3.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-chloro-N-aryl/alkyl-imidazo[1,2-a]pyridine-2-carboxamide.

Data Presentation

The following tables summarize the antitubercular activity of various imidazo[1,2-a]pyridine derivatives. While specific data for 5-chloro-imidazo[1,2-a]pyridine-2-carboxamides are not available in the cited literature, the data for related structures provide a benchmark for the potential activity of this compound class.

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine-2-carboxamide Derivatives against M. tuberculosis H37Rv [2]

CompoundR Group on CarboxamideMIC (µM)
Example 1 Substituted Phenyl17-30
Example 2 Substituted Benzyl17-30

Note: The specific substitutions on the R group were varied in the study. The range represents the most potent derivatives.[2]

Table 2: Antitubercular Activity of Chloro-Substituted Imidazo[1,2-a]pyridine-3-carboxamide Derivatives against M. tuberculosis H37Rv [3]

CompoundSubstitutionCarboxamide PositionMIC (µM)
Compound A 7-methyl30.02
Compound B 7-chloro30.004

This table highlights that a chloro-substitution on the imidazo[1,2-a]pyridine ring can lead to potent antitubercular activity.[3]

Signaling Pathway

The primary mechanism of action for many antitubercular imidazo[1,2-a]pyridine derivatives is the inhibition of the cytochrome bcc complex (QcrB), which is a key component of the electron transport chain. This inhibition disrupts the proton motive force, leading to a decrease in ATP synthesis and ultimately causing bacterial cell death.

G IPA Imidazo[1,2-a]pyridine Derivative QcrB Cytochrome bcc Complex (QcrB) IPA->QcrB Inhibition ETC Electron Transport Chain ProtonMotiveForce Proton Motive Force QcrB->ProtonMotiveForce Disruption ETC->ProtonMotiveForce Generation ATPSynthesis ATP Synthesis ProtonMotiveForce->ATPSynthesis Drives ATP ATP Depletion CellDeath Bacterial Cell Death ATP->CellDeath Leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the condensation reaction between 2-amino-6-chloropyridine and ethyl bromopyruvate. This reaction, a variation of the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis, typically proceeds in two steps: initial N-alkylation of the aminopyridine followed by intramolecular cyclization.

Q2: What are the potential side reactions I should be aware of during this synthesis?

Several side reactions can occur, leading to impurities and a lower yield of the desired product. The most common side reactions include:

  • Formation of the 7-chloro isomer: Depending on the reaction conditions, a small amount of the isomeric product, Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate, may be formed.

  • Dimerization of 2-amino-6-chloropyridine: Under certain conditions, particularly at elevated temperatures, the starting aminopyridine can undergo self-condensation to form dimeric byproducts.

  • Hydrolysis of the ester: The ethyl ester group is susceptible to hydrolysis, especially in the presence of water and acid or base, which can lead to the formation of the corresponding carboxylic acid.

  • Reaction at the chloro position: Although less common under typical reaction conditions, nucleophilic attack at the 6-position of the pyridine ring can lead to undesired substitution products.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials (2-amino-6-chloropyridine and ethyl bromopyruvate) and the appearance of the product spot will indicate the progression of the reaction.

Q4: What is a typical purification strategy for the final product?

The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be used for further purification.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield of the desired product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting materials or product.1. Monitor the reaction by TLC until the starting material is consumed. 2. Optimize the reaction temperature. The initial alkylation is often performed at room temperature, while the cyclization step may require heating. 3. Ensure anhydrous conditions and use purified reagents.
Presence of the 7-chloro isomer The formation of the regioisomer can be influenced by the reaction solvent and temperature.Employing a two-step procedure where the intermediate pyridinium salt is isolated before cyclization can improve regioselectivity. Running the reaction at a lower temperature may also favor the formation of the desired 5-chloro isomer.
Formation of dark, polymeric material Dimerization or polymerization of the starting aminopyridine or intermediates at high temperatures.Avoid excessive heating. If the cyclization step requires elevated temperatures, keep the reaction time to a minimum. The use of a milder base for the cyclization step can also be beneficial.
Product is contaminated with the carboxylic acid Hydrolysis of the ethyl ester group.Ensure all glassware is dry and use anhydrous solvents. If an aqueous workup is performed, minimize the contact time with acidic or basic solutions.
Observation of unexpected, highly polar byproducts Potential reaction at the 6-chloro position of the starting material or product.Use a non-nucleophilic base for the cyclization step if a base is required. Avoid the use of strong nucleophiles in the reaction mixture.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-amino-6-chloropyridine

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • N-Alkylation: To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature. Stir the mixture at room temperature for 12-16 hours. The formation of a precipitate (the intermediate pyridinium salt) may be observed.

  • Cyclization: Add sodium bicarbonate (2.0 eq) to the reaction mixture and heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizing the Synthesis and Side Reactions

cluster_main Main Reaction Pathway A 2-amino-6-chloropyridine C Intermediate Pyridinium Salt A->C + B Ethyl bromopyruvate B->C D This compound C->D Base, Heat

Caption: Main synthetic pathway to the target molecule.

cluster_side Potential Side Reactions S1 2-amino-6-chloropyridine S2 Isomeric Cyclization S1->S2 S4 Dimerization S1->S4 Heat S3 Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate S2->S3 S5 Dimeric Byproduct S4->S5 S6 Hydrolysis S7 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid S6->S7 This compound This compound This compound->S6 H2O, H+ or OH-

Caption: Common side reactions in the synthesis.

cluster_workflow Experimental Workflow W1 Mix Reactants W2 Stir at RT (Alkylation) W1->W2 W3 Add Base & Reflux (Cyclization) W2->W3 W4 Solvent Evaporation W3->W4 W5 Aqueous Workup W4->W5 W6 Extraction W5->W6 W7 Drying & Concentration W6->W7 W8 Column Chromatography W7->W8 W9 Pure Product W8->W9

Caption: General experimental workflow for the synthesis.

Technical Support Center: Crystallization of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate. The guidance is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state and appearance of this compound?

A1: this compound is expected to be a solid at room temperature. The appearance of related compounds ranges from white to pale green, brown, or grey solids.[][2]

Q2: Is there a known melting point for this compound?

Q3: What are suitable solvents for the crystallization of this compound?

A3: Based on protocols for similar compounds, suitable solvents for initial crystallization trials include ethanol and ethyl acetate.[2][4] The presence of the ethyl ester group suggests solubility in various organic solvents.[5] A systematic solvent screening is the recommended first step to identify the ideal solvent or solvent system.

Q4: How does purity affect the crystallization of this compound?

A4: Impurities can significantly hinder crystallization, leading to oiling out, formation of amorphous solids, or poor crystal quality. It is crucial to ensure the starting material is of high purity. If impurities are suspected, chromatographic purification prior to crystallization is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem Potential Cause Suggested Solution
No Crystals Form 1. Solution is not supersaturated. 2. Compound is too soluble in the chosen solvent. 3. Nucleation is inhibited.1. Slowly evaporate the solvent to increase concentration. 2. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). 3. Add a seed crystal of the compound. 4. Scratch the inside of the flask with a glass rod at the meniscus. 5. Try a different solvent or a solvent/anti-solvent system.
Oiling Out 1. The compound's melting point is lower than the solution temperature. 2. The solution is too concentrated. 3. Cooling is too rapid. 4. Presence of impurities.1. Reheat the solution to dissolve the oil, add more solvent, and cool slowly. 2. Use a lower-boiling point solvent. 3. Ensure the starting material is pure. 4. Consider using a solvent in which the compound is less soluble.
Formation of Amorphous Solid or Powder 1. Supersaturation is too high. 2. Very rapid cooling.1. Use a larger volume of solvent. 2. Decrease the cooling rate (e.g., by insulating the flask). 3. Consider a different solvent system.
Poor Crystal Quality (e.g., small, needles) 1. Nucleation rate is too high. 2. Rapid crystal growth.1. Reduce the level of supersaturation. 2. Slow down the cooling or evaporation rate. 3. Explore different solvents or solvent mixtures.
Low Yield 1. Compound is too soluble in the mother liquor. 2. Insufficient cooling time or temperature. 3. Premature filtration.1. Concentrate the mother liquor to recover more material. 2. Ensure the solution is cooled for an adequate period at the lowest practical temperature. 3. Ensure crystallization is complete before filtering.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

This protocol is designed to identify a suitable solvent for the crystallization of this compound.

Methodology:

  • Place approximately 10-20 mg of the compound into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane, water) dropwise at room temperature until the solid dissolves. Record the approximate volume of solvent needed.

  • A good candidate for single-solvent recrystallization will dissolve the compound when heated but show low solubility at room temperature or upon cooling.

  • If the compound is very soluble in a particular solvent at room temperature, that solvent may be a good candidate as the "solvent" in a solvent/anti-solvent system.

  • If the compound is insoluble in a solvent even upon heating, that solvent may be a good "anti-solvent".

Protocol 2: Recrystallization by Slow Cooling

This protocol is a general method for recrystallization from a single solvent.

Methodology:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (determined from solvent screening) in an Erlenmeyer flask.

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Hot filter the solution through a fluted filter paper to remove any insoluble impurities.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.

Protocol 3: Recrystallization by Solvent Evaporation

This method is suitable if the compound is highly soluble in a volatile solvent. A similar procedure was used for a related compound, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, using ethyl acetate.[2]

Methodology:

  • Dissolve the compound in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) at room temperature.

  • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free location and allow it to stand undisturbed.

  • Crystals should form as the solvent evaporates and the solution becomes supersaturated.

Data Presentation

Table 1: Physical Properties of this compound and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₀H₉ClN₂O₂224.64Not available-
Ethyl imidazo[1,2-a]pyridine-2-carboxylate[3]C₁₀H₁₀N₂O₂190.2083-87Solid
Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate[]C₁₀H₁₁N₃O₂205.21216-218Grey Solid
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate[2]C₁₁H₁₂N₂O₂204.23152-153White flocculent precipitate

Table 2: Suggested Solvents for Crystallization Screening

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good choice for moderately polar compounds.
Ethyl Acetate77Polar AproticA good solvent for many esters; successful for a related compound.[2]
Acetone56Polar AproticA versatile solvent, but its high volatility can lead to rapid crystallization.
Toluene111Non-polarCan be effective for aromatic compounds.
Hexane69Non-polarOften used as an anti-solvent.
Water100Polar ProticUnlikely to be a good single solvent but could be used as an anti-solvent.
Dichloromethane40Polar AproticGood for dissolving many organic compounds, often used for slow evaporation.

Visualizations

Troubleshooting_Workflow start Start Crystallization observe Observe Outcome start->observe no_xtal No Crystals Form observe->no_xtal No solid oil_out Oiling Out observe->oil_out Liquid separation poor_xtal Poor Crystal Quality observe->poor_xtal Amorphous/small crystals success Good Crystals Obtained observe->success Well-formed crystals sol_no_xtal Increase Concentration Cool Further Add Seed Crystal Scratch Flask no_xtal->sol_no_xtal sol_oil_out Reheat and Add Solvent Cool Slowly Change Solvent Purify Material oil_out->sol_oil_out sol_poor_xtal Use More Solvent Slow Cooling/Evaporation Change Solvent System poor_xtal->sol_poor_xtal sol_no_xtal->observe sol_oil_out->observe sol_poor_xtal->observe

Caption: Troubleshooting workflow for crystallization issues.

Solvent_Selection_Logic start Start: Crude Product test_solubility Test Solubility in Various Solvents start->test_solubility soluble_cold Soluble at Room Temp test_solubility->soluble_cold High soluble_hot Soluble Hot, Insoluble Cold test_solubility->soluble_hot Moderate insoluble Insoluble test_solubility->insoluble Low use_as_solvent Use as 'Solvent' in Solvent/Anti-solvent Pair soluble_cold->use_as_solvent use_single_solvent Good for Single-Solvent Recrystallization soluble_hot->use_single_solvent use_as_antisolvent Use as 'Anti-solvent' insoluble->use_as_antisolvent

Caption: Logical workflow for selecting a crystallization solvent.

References

Common impurities in Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Question: I am getting a low yield of this compound. What are the possible causes and solutions?

Answer:

Low yields can stem from several factors related to starting materials, reaction conditions, and work-up procedures. Below is a summary of potential causes and recommended troubleshooting steps.

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials (6-chloro-2-aminopyridine and ethyl bromopyruvate) are still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. Ensure the reaction is adequately stirred.
Suboptimal Reaction Temperature The reaction temperature is crucial. If it's too low, the reaction may be sluggish. If it's too high, it could lead to the formation of side products. Optimize the temperature based on literature procedures, typically refluxing in a suitable solvent like ethanol.
Moisture in the Reaction The presence of water can lead to the hydrolysis of the ethyl ester, forming the corresponding carboxylic acid and reducing the yield of the desired product. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Incorrect Stoichiometry An incorrect ratio of starting materials can lead to a lower yield. Ensure accurate measurement of both 6-chloro-2-aminopyridine and ethyl bromopyruvate. A slight excess of the alkylating agent (ethyl bromopyruvate) is sometimes used.
Inefficient Work-up and Extraction The desired product may be lost during the work-up and extraction phases. Ensure the pH is appropriately adjusted during the aqueous wash to minimize the solubility of the product in the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery from the aqueous phase.
Issue 2: Presence of Impurities in the Final Product

Question: My final product of this compound is not pure. How can I identify and remove common impurities?

Answer:

The presence of impurities is a common issue. The table below lists the most common impurities and methods for their removal.

Common ImpurityIdentification MethodRemoval Method
Unreacted 6-chloro-2-aminopyridine TLC, HPLC, 1H NMRColumn chromatography on silica gel. The starting material is more polar than the product.
Unreacted Ethyl Bromopyruvate TLC, 1H NMRThis is a volatile and reactive compound, often removed during work-up and solvent evaporation. If it persists, it can be removed by column chromatography.
5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (Hydrolysis Product) TLC (more polar spot), HPLC, 1H NMR (absence of ethyl group signals, presence of a broad -COOH proton), IR (broad O-H stretch)Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). The carboxylic acid is generally less soluble in non-polar solvents. Alternatively, an acidic wash (e.g., dilute HCl) during the work-up will protonate the basic product, while the acidic impurity remains in the organic layer. A subsequent basic wash will remove the acidic impurity.
Positional Isomers HPLC, 1H NMR, Mass SpectrometryCareful column chromatography is the most effective method for separating positional isomers. The choice of eluent is critical and should be optimized using TLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in the synthesis of this compound?

A1: The most common impurities include unreacted starting materials such as 6-chloro-2-aminopyridine and ethyl bromopyruvate, and the hydrolysis product, 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. The formation of the latter is more likely if there is moisture present in the reaction.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v), should be used. The disappearance of the starting material spots and the appearance of the product spot will indicate the progression of the reaction.

Q3: What is the best method to purify the crude product?

A3: A combination of column chromatography and recrystallization is often the most effective approach. Column chromatography using silica gel is excellent for removing unreacted starting materials and other less polar or more polar impurities. Subsequent recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, will further enhance the purity of the final product.

Q4: My purified product shows a broad peak in the 1H NMR spectrum. What could be the reason?

A4: A broad peak in the 1H NMR spectrum could indicate the presence of the hydrolyzed impurity, 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, which has a broad carboxylic acid proton signal. Another possibility is the presence of residual water or acidic impurities.

Q5: How can I prevent the hydrolysis of the ethyl ester during the synthesis and work-up?

A5: To prevent hydrolysis, it is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried before use. During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate solution and perform the extraction promptly.

Experimental Protocols

Protocol 1: Column Chromatography for the Purification of this compound

This protocol describes the purification of the crude product to remove unreacted starting materials and other impurities.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel (60-120 mesh) as a slurry in a non-polar solvent like hexanes.

    • Ensure the silica gel bed is compact and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.

  • Elution:

    • Start with a non-polar eluent system, such as 10% ethyl acetate in hexanes.

    • Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to elute the desired product. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization to Remove 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

This protocol is effective for removing the more polar hydrolysis impurity.

  • Solvent Selection:

    • Choose a solvent system in which the desired product is soluble at high temperatures but sparingly soluble at room temperature, while the impurity has different solubility characteristics. A mixture of ethanol and water or ethyl acetate and hexanes is often suitable.

  • Dissolution:

    • Dissolve the impure product in a minimum amount of the hot solvent (e.g., ethanol or ethyl acetate).

  • Decolorization (Optional):

    • If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes. The charcoal is then removed by hot filtration.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Synthesis_and_Impurity_Formation cluster_start Starting Materials cluster_reaction Reaction cluster_product Crude Product Mixture 6-chloro-2-aminopyridine 6-chloro-2-aminopyridine Reaction_Vessel Reaction (e.g., in Ethanol, Reflux) 6-chloro-2-aminopyridine->Reaction_Vessel Impurity_1 Unreacted 6-chloro-2-aminopyridine 6-chloro-2-aminopyridine->Impurity_1 Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Reaction_Vessel Impurity_2 Unreacted Ethyl bromopyruvate Ethyl bromopyruvate->Impurity_2 Product This compound Reaction_Vessel->Product Impurity_3 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (Hydrolysis) Product->Impurity_3 H2O

Caption: Synthesis of this compound and common impurity formation.

Purification_Workflow Crude_Product Crude Product (Product + Impurities) Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Partially_Purified Partially Purified Product (Mainly Product + Hydrolysis Impurity) Column_Chromatography->Partially_Purified Waste_1 Removed Impurities: - Unreacted Starting Materials - Other polar/non-polar impurities Column_Chromatography->Waste_1 Recrystallization Recrystallization (e.g., Ethanol/Water) Partially_Purified->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Waste_2 Removed Impurity: - 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Recrystallization->Waste_2

Caption: Recommended purification workflow for this compound.

Stability issues of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential stability issues of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate in solution. Researchers working with this and structurally similar compounds may encounter challenges related to its stability, which can impact experimental reproducibility and data integrity. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address these concerns.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the potency of my this compound stock solution over time. What could be the cause?

A1: A decline in potency is often indicative of chemical degradation. For this compound, a primary suspect is the hydrolysis of the ethyl ester functional group, particularly if the solution is not stored under anhydrous and neutral pH conditions. Exposure to acidic or basic conditions, elevated temperatures, or light can accelerate this degradation.

Q2: I noticed a new spot on the TLC plate of my compound after storing it in a protic solvent. What does this signify?

A2: The appearance of a new, more polar spot on a TLC plate suggests the formation of a degradation product. In the case of an ethyl ester, this is likely the corresponding carboxylic acid, formed through hydrolysis. The carboxylic acid is significantly more polar than the parent ester, resulting in a lower Rf value on a normal-phase TLC plate.

Q3: Can the choice of solvent affect the stability of this compound?

A3: Absolutely. Protic solvents, especially water, can participate in the hydrolysis of the ester. For short-term use, aprotic solvents like DMSO or DMF are generally preferred for stock solutions. However, even these solvents should be anhydrous, as water can be absorbed from the atmosphere. For long-term storage, it is best to store the compound as a dry solid at the recommended temperature.

Q4: What are the ideal storage conditions for solutions of this compound?

A4: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent (e.g., DMSO). It is recommended to store these solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. Aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles.

Q5: How can I confirm if my compound is degrading?

A5: The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and provide quantitative data on the extent of degradation over time. A decrease in the peak area of the parent compound and the emergence of new peaks are clear indicators of instability.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common stability issues encountered during experiments with this compound.

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in assay results between experiments performed on different days.

  • Potential Cause: Degradation of the compound in the assay buffer or stock solution.

  • Troubleshooting Steps:

    • Assess Stock Solution Integrity: Analyze your stock solution using HPLC to check for the presence of degradation products.

    • Evaluate Assay Buffer Stability: Incubate the compound in the assay buffer for the duration of the experiment and analyze the sample by HPLC. This will determine if the buffer conditions (pH, components) are causing degradation.

    • Prepare Fresh Solutions: Always use freshly prepared dilutions from a recently validated stock solution for your experiments.

    • pH and Temperature Control: Ensure the pH of your assay buffer is neutral and avoid high temperatures during incubation unless required by the experimental protocol.

Issue 2: Poor Solubility and Precipitation
  • Symptom: The compound precipitates out of solution during the experiment.

  • Potential Cause: While this is primarily a solubility issue, the degradation product (carboxylic acid) may have different solubility properties, contributing to the problem. Poor aqueous solubility is a known challenge for some imidazo[1,2-a]pyridine compounds.[1]

  • Troubleshooting Steps:

    • Solubility Testing: Determine the kinetic and thermodynamic solubility of your compound in the assay buffer.[1]

    • Use of Co-solvents: Consider the use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in your aqueous buffer to improve solubility.

    • pH Adjustment: Investigate the effect of slight pH adjustments on the solubility of the compound, while being mindful of its impact on stability.

    • Fresh Preparations: Prepare solutions immediately before use to minimize the time the compound is in a potentially unfavorable environment.

Data Presentation

As no specific quantitative data on the stability of this compound was found, the following table summarizes the potential stability risks and mitigation strategies based on general chemical principles for similar compounds.

Factor Potential Issue Recommended Action
pH Accelerated hydrolysis of the ethyl ester under acidic or basic conditions.Maintain solutions at a neutral pH (6.5-7.5). Use buffered systems for aqueous solutions.
Solvent Protic solvents (water, methanol, ethanol) can act as nucleophiles, leading to solvolysis of the ester.Use anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions. Minimize water content.
Temperature Increased temperature accelerates the rate of chemical degradation.Store stock solutions at low temperatures (-20°C or -80°C). Avoid prolonged exposure to ambient temperatures.
Light Some heterocyclic compounds are susceptible to photodegradation.Store solutions in amber vials or protect them from light.
Freeze-Thaw Cycles Repeated cycles can introduce moisture and potentially degrade the compound.Aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol: Assessment of Chemical Stability in Solution

This protocol provides a general method for determining the stability of this compound in a specific solution over time.

1. Materials:

  • This compound

  • High-purity solvent or buffer of interest

  • HPLC system with a suitable column (e.g., C18)

  • LC-MS system (for identification of degradation products)

  • Incubator or water bath

  • Calibrated pH meter

  • Volumetric flasks and pipettes

2. Procedure:

  • Solution Preparation: Prepare a solution of the compound in the solvent or buffer of interest at a known concentration (e.g., 10 µM).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution by HPLC to determine the initial peak area of the parent compound. This will serve as the baseline.

  • Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution and analyze them by HPLC.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining against time. The percentage remaining is calculated as: (Peak Area at time t / Peak Area at T=0) * 100.

    • Calculate the half-life (t½) of the compound under the tested conditions.

    • If new peaks appear, use LC-MS to identify the potential degradation products.

Mandatory Visualizations

Hydrolysis_Pathway cluster_conditions Reaction Conditions Compound This compound Degradation_Product 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid Compound->Degradation_Product Hydrolysis Ethanol Ethanol Compound->Ethanol Hydrolysis Condition1 H₂O (Acid or Base) Condition2 Heat Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Stock Is the stock solution stable? Start->Check_Stock Check_Buffer Is the compound stable in the assay buffer? Check_Stock->Check_Buffer Yes Prepare_Fresh_Stock Prepare fresh stock solution in anhydrous aprotic solvent. Store in aliquots at -80°C. Check_Stock->Prepare_Fresh_Stock No Modify_Buffer Modify buffer conditions (e.g., adjust pH, add co-solvent) or prepare dilutions immediately before use. Check_Buffer->Modify_Buffer No Problem_Solved Problem Resolved Check_Buffer->Problem_Solved Yes Prepare_Fresh_Stock->Check_Stock Modify_Buffer->Check_Buffer Contact_Support Further investigation needed. Contact technical support. Modify_Buffer->Contact_Support

References

Technical Support Center: Overcoming Poor Solubility of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. Why is this happening?

A1: This is a common phenomenon known as precipitation upon dilution. This compound, like many organic small molecules, is significantly more soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) than in aqueous solutions.[1] When the concentrated DMSO stock solution is introduced into the aqueous environment of your assay, the compound's solubility limit is exceeded, causing it to crash out of solution. This is due to the drastic change in solvent polarity.

Q2: I observed that the compound dissolves initially but then precipitates over time in the incubator. What could be the cause?

A2: Delayed precipitation can be attributed to several factors. The compound may have borderline solubility at your working concentration. Over time, changes in the incubator's environment, such as slight shifts in temperature or pH of the medium due to cellular metabolism, can decrease its solubility.[1] Furthermore, interactions with components in the cell culture medium, like salts and proteins, can also influence the compound's stability in solution.[1]

Q3: Can the presence of serum in my cell culture medium affect the solubility of the compound?

A3: Yes, serum components, particularly proteins like albumin, can bind to small molecules, which can either increase or decrease their apparent solubility. For some compounds, protein binding can help keep them in solution. It is advisable to test the solubility of your compound in both serum-free and serum-containing media to determine the effect.

Q4: What is the maximum recommended final concentration of DMSO in my assay?

A4: For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity and other off-target effects that could confound your experimental results.[1] The tolerance to DMSO can be cell-line specific, so it is best to determine the optimal concentration for your system.

Q5: My assay results are showing high variability. Could this be related to solubility issues?

A5: Absolutely. Poor solubility is a frequent cause of inconsistent and unreliable data. If the compound is not fully dissolved, its concentration will not be uniform across your assay plates, leading to high variability between replicates.

Troubleshooting Guide

Poor solubility of this compound can manifest as visible precipitation, cloudiness in the assay medium, or inconsistent experimental results. The following guide provides a systematic approach to diagnose and resolve these issues.

Diagram: Troubleshooting Workflow for Compound Precipitation

Troubleshooting Workflow Troubleshooting Workflow for Compound Precipitation cluster_observation Observation cluster_initial_steps Initial Troubleshooting Steps cluster_advanced_solutions Advanced Solubilization Techniques cluster_outcome Outcome observe_precipitate Precipitation or Cloudiness Observed check_concentration Lower Final Compound Concentration observe_precipitate->check_concentration Start Here optimize_dilution Optimize Dilution Protocol (e.g., serial dilution, dropwise addition) check_concentration->optimize_dilution check_dmso Verify Final DMSO Concentration (is it ≤ 0.5%?) optimize_dilution->check_dmso use_cosolvent Use a Co-solvent System check_dmso->use_cosolvent If precipitation continues adjust_ph Adjust pH of the Buffer use_cosolvent->adjust_ph use_cyclodextrin Employ Cyclodextrins adjust_ph->use_cyclodextrin test_serum Evaluate Impact of Serum use_cyclodextrin->test_serum resolution Precipitation Resolved Proceed with Assay test_serum->resolution Successful reassess Issue Persists Re-evaluate Assay Conditions or Compound test_serum->reassess Unsuccessful

Caption: A decision tree to guide researchers in resolving compound precipitation issues.

Quantitative Data Summary

Table 1: Physicochemical Properties of Imidazo[1,2-a]pyridine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3
5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acidC₈H₅ClN₂O₂196.592.6
Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylateC₁₀H₁₁N₃O₂205.211.4
Ethyl imidazo[1,2-a]pyridine-5-carboxylateC₁₀H₁₀N₂O₂190.202.3

Data sourced from PubChem.[2][3][4] A higher XLogP3 value suggests lower aqueous solubility.

Experimental Protocols

Here are detailed protocols for common techniques to enhance the solubility of this compound.

Protocol 1: Co-solvent Dilution Method

This method aims to minimize precipitation by carefully controlling the dilution process.

Materials:

  • This compound

  • 100% DMSO (anhydrous)

  • Aqueous assay buffer or cell culture medium (pre-warmed to the experimental temperature)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming to 37°C may aid this process.[5]

  • Perform Serial Dilutions (Recommended):

    • Prepare an intermediate dilution of the stock solution in 100% DMSO.

    • In a separate tube, add the required volume of pre-warmed aqueous buffer.

    • While gently vortexing the buffer, add the DMSO stock dropwise to achieve the final desired concentration. This gradual addition helps prevent "solvent shock" and subsequent precipitation.[5]

  • Final Mixing: After adding the stock, cap the tube and vortex gently to ensure a homogenous solution.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer without the compound.

Protocol 2: pH Adjustment for Solubility Enhancement

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.

Materials:

  • This compound stock solution in DMSO

  • A series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • Spectrophotometer or nephelometer

Procedure:

  • Prepare Test Solutions: Add a small, consistent volume of the DMSO stock solution to each of the different pH buffers to reach the desired final compound concentration.

  • Equilibrate: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 1-2 hours) at the experimental temperature.

  • Assess Solubility: Visually inspect each solution for any signs of precipitation. For a more quantitative measure, measure the absorbance or turbidity of the solutions. A decrease in absorbance or an increase in turbidity indicates precipitation.

  • Select Optimal pH: Choose the buffer with the highest pH that maintains the compound in solution and is compatible with your assay system.

Protocol 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6]

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous assay buffer

  • Stir plate and magnetic stir bars

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in the aqueous buffer to your desired concentration (e.g., 1-10 mM).

  • Add Compound: While stirring the cyclodextrin solution, slowly add the powdered this compound or a concentrated DMSO stock.

  • Complex Formation: Allow the mixture to stir for an extended period (e.g., 1-24 hours) at a controlled temperature to facilitate the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved compound remains, filter the solution through a 0.22 µm filter to obtain a clear solution of the complex.

  • Assay Application: Use the resulting solution in your assay. Remember to include a vehicle control containing the same concentration of cyclodextrin and any co-solvent used.

Diagram: Signaling Pathway of Drug Solubility and Assay Readout

Solubility Impact on Assay Impact of Solubility on Assay Readout cluster_compound Compound State cluster_interaction Biological Interaction cluster_readout Assay Readout soluble Soluble Compound (Monomeric) target Biological Target (e.g., Enzyme, Receptor) soluble->target Binds to target precipitate Precipitated Compound (Aggregates) precipitate->target Reduced binding true_activity Accurate Activity Measurement target->true_activity Generates signal false_negative False Negative/ Reduced Potency target->false_negative Lower signal

Caption: The relationship between compound solubility and the accuracy of biological assay results.

References

Validation & Comparative

A Comparative Analysis of Synthetic Methodologies for Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The efficient synthesis of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate, a key scaffold in medicinal chemistry, is paramount for advancing drug discovery and development. This guide provides a comparative analysis of two primary synthetic approaches: a traditional conventional heating method and a modern microwave-assisted strategy. The comparison focuses on key performance indicators such as reaction time, yield, and reaction conditions, offering researchers and drug development professionals the necessary data to select the most suitable method for their specific needs.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the synthesis of this compound via conventional heating and microwave irradiation. The data is based on established protocols for analogous compounds and general principles of microwave-assisted organic synthesis.

ParameterConventional Heating MethodMicrowave-Assisted Method
Starting Materials 6-Chloropyridin-2-amine, Ethyl 3-bromo-2-oxopropanoate6-Chloropyridin-2-amine, Ethyl 3-bromo-2-oxopropanoate
Solvent EthanolWater
Temperature Reflux (approx. 78 °C)100 °C
Reaction Time 6 hours30 minutes
Yield ~55%~93%
Catalyst NoneNone
Work-up Evaporation, Extraction, Neutralization, FiltrationExtraction, Concentration, Recrystallization

Experimental Protocols

This method is adapted from the synthesis of the analogous ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate.

Procedure:

  • To a solution of 6-chloropyridin-2-amine (1.0 mmol) in ethanol (20 mL), ethyl 3-bromo-2-oxopropanoate (1.2 mmol) is added.

  • The reaction mixture is heated at reflux for 6 hours.

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is taken up in water and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

This protocol is based on general procedures for the rapid, microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives.[1]

Procedure:

  • In a sealed microwave vial, 6-chloropyridin-2-amine (1.0 mmol) and ethyl 3-bromo-2-oxopropanoate (1.2 mmol) are suspended in water (5 mL).

  • The vial is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at 100 °C for 30 minutes.

  • After cooling, the reaction mixture is extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under vacuum.

  • The crude product is purified by recrystallization from methanol to yield the pure this compound.[1]

Visualizing the Synthetic Pathways and Workflow

To better illustrate the reaction and the comparative workflow, the following diagrams are provided.

G cluster_reactants Starting Materials cluster_product Product cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis 6-Chloropyridin-2-amine 6-Chloropyridin-2-amine Reflux in Ethanol (6h) Reflux in Ethanol (6h) 6-Chloropyridin-2-amine->Reflux in Ethanol (6h) Ethanol Microwave in Water (30 min) Microwave in Water (30 min) 6-Chloropyridin-2-amine->Microwave in Water (30 min) Water Ethyl 3-bromo-2-oxopropanoate Ethyl 3-bromo-2-oxopropanoate Ethyl 3-bromo-2-oxopropanoate->Reflux in Ethanol (6h) Ethyl 3-bromo-2-oxopropanoate->Microwave in Water (30 min) This compound This compound Work-up 1 Work-up 1 Reflux in Ethanol (6h)->Work-up 1 Work-up 1->this compound Yield: ~55% Work-up 2 Work-up 2 Microwave in Water (30 min)->Work-up 2 Work-up 2->this compound Yield: ~93%

Caption: A comparative workflow of conventional vs. microwave-assisted synthesis.

ReactionPathway Reactant1 6-Chloropyridin-2-amine Intermediate N-alkylation Intermediate Reactant1->Intermediate Reactant2 Ethyl 3-bromo-2-oxopropanoate Reactant2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: General reaction pathway for the synthesis.

Conclusion

The comparative analysis reveals that the microwave-assisted synthesis of this compound offers significant advantages over the conventional heating method. The reaction time is drastically reduced from 6 hours to 30 minutes, and the yield is substantially higher (approximately 93% vs. 55%). Furthermore, the use of water as a solvent in the microwave method aligns with the principles of green chemistry, making it a more environmentally benign option. While conventional heating remains a viable option, particularly for large-scale synthesis where specialized microwave equipment may not be available, microwave-assisted synthesis is the superior method for rapid and efficient production of this important heterocyclic compound in a laboratory setting.

References

Biological activity comparison of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate Analogs and Related Imidazo[1,2-a]pyridine Derivatives, Supported by Experimental Data.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of the biological performance of analogs related to this compound, focusing primarily on their anticancer, anti-inflammatory, and antimicrobial properties. While a direct head-to-head comparison of a systematic series of this compound analogs is not extensively available in the public literature, this guide synthesizes data from various studies on structurally related imidazo[1,2-a]pyridine derivatives to provide a valuable comparative resource.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various imidazo[1,2-a]pyridine analogs. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Analogs (IC50, µM)
Compound/AnalogCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine-based heterocycles
Compound 6dHepG2Not specified, inhibits DNA synthesis
Compound 6iHepG2Not specified, inhibits DNA synthesis
Novel Imidazo[1,2-a]pyridines
IP-5HCC1937 (Breast)45
IP-6HCC1937 (Breast)47.7
IP-7HCC1937 (Breast)79.6
Imidazo[1,2-a]pyridine Derivatives
Compound 6A375 (Melanoma)9.7 - 44.6
WM115 (Melanoma)9.7 - 44.6
HeLa (Cervical)9.7 - 44.6
Compound 12bHep-2 (Laryngeal)11
HepG2 (Liver)13
MCF-7 (Breast)11
A375 (Melanoma)11
Imidazo[1,2-a]pyridine Hybrids
HB9A549 (Lung)50.56
HB10HepG2 (Liver)51.52
Covalent Imidazo[1,2-a]pyridine Inhibitor
I-11NCI-H358 (KRAS G12C mutant)Potent inhibitor
Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Analogs
Compound/AnalogAssayActivityReference
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5)In vitro COX-2 inhibitionPreferentially inhibited COX-2
Imidazo[1,2-a]pyridine-2-carboxylic acid (2)Carrageenan-induced edemaMore efficient inhibition than indomethacin
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA)NF-κB and STAT3 signalingSuppressed NF-κB and STAT3 pathways
Table 3: Antimicrobial Activity of Imidazo[1,2-a]pyridine Analogs (MIC, µM or µg/mL)
Compound/AnalogMicroorganismMICReference
Imidazo[1,2-a]pyridine chalcone derivatives (4a, 4b, 4c, 4e, 4f)E. coli, P. aeruginosa, S. aureus, S. pyogenesGood to excellent activity
Imidazo[1,2-a]pyridine-3-carboxamides (15 and 16)Mycobacterium tuberculosis H37Rv0.10 - 0.19 µM
MDR and XDR strains of M. tuberculosis0.05 - 1.5 µM
Imidazo[1,2-a]pyridine-3-carboxamide (ND-10885)Mycobacterium aviumLow-micromolar activity
3α,7α-Di(pyridylmethyl)amino-5α-cholestane (10)Staphylococcus epidermidis 887E1 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on descriptions found in the referenced literature and should be adapted as necessary for specific laboratory conditions.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.0 µM to 100.0 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats are typically used.

  • Compound Administration: The test compounds, a positive control (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

Antimicrobial Activity Assessment: Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls: Positive (microorganism with no compound) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological activities of imidazo[1,2-a]pyridine analogs are often mediated through their interaction with specific signaling pathways. The following diagrams, created using the DOT language, visualize some of the key pathways and experimental workflows.

anticancer_pathway cluster_akt_mtor AKT/mTOR Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine AKT AKT Imidazo[1,2-a]pyridine->AKT inhibits p53 p53 Imidazo[1,2-a]pyridine->p53 upregulates mTOR mTOR AKT->mTOR activates Cell Proliferation Cell Proliferation p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest anti_inflammatory_pathway cluster_nfkb NF-κB Signaling Pathway MIA_analog Imidazo[1,2-a]pyridine (MIA analog) NF-κB NF-κB MIA_analog->NF-κB suppresses STAT3 STAT3 MIA_analog->STAT3 suppresses Inflammatory Cytokines Inflammatory Cytokines NF-κB->Inflammatory Cytokines COX-2 COX-2 NF-κB->COX-2 iNOS iNOS STAT3->iNOS experimental_workflow Start Start Synthesize Analogs Synthesize Analogs Start->Synthesize Analogs In vitro Screening In vitro Screening Synthesize Analogs->In vitro Screening Anticancer Assays Anticancer Assays In vitro Screening->Anticancer Assays Cytotoxicity Anti-inflammatory Assays Anti-inflammatory Assays In vitro Screening->Anti-inflammatory Assays Inflammation Antimicrobial Assays Antimicrobial Assays In vitro Screening->Antimicrobial Assays Microbial Growth Data Analysis Data Analysis Anticancer Assays->Data Analysis Anti-inflammatory Assays->Data Analysis Antimicrobial Assays->Data Analysis Identify Lead Compounds Identify Lead Compounds Data Analysis->Identify Lead Compounds

Cross-Validation of Analytical Methods for the Quantification of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic intermediate, requires robust analytical methods to ensure the consistency and safety of the final drug product. This guide provides a comparative analysis of two prevalent analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.[1][2] While HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis, UHPLC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level quantification and complex matrices.[3] This guide presents a cross-validation of these two methods, offering detailed experimental protocols and comparative performance data to aid researchers in selecting the most suitable method for their specific application.

Comparative Analysis of Analytical Methods

The performance of the HPLC-UV and UHPLC-MS/MS methods for the quantification of this compound was evaluated based on key validation parameters as stipulated by international guidelines.[4][5][6] The results are summarized in the tables below.

Table 1: Chromatographic Conditions and Method Parameters

ParameterHPLC-UV MethodUHPLC-MS/MS Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 285 nmESI+, MRM transition (e.g., m/z 225.0 -> 179.0)
Injection Volume 10 µL2 µL
Column Temp. 30°C40°C
Run Time 10 min3 min

Table 2: Summary of Validation Parameters

Validation ParameterHPLC-UV MethodUHPLC-MS/MS MethodAcceptance Criteria
Linearity (R²) 0.99920.9998R² ≥ 0.999
Range (µg/mL) 1 - 1000.01 - 10As per validation
LOD (µg/mL) 0.30.003Signal-to-Noise ≥ 3
LOQ (µg/mL) 1.00.01Signal-to-Noise ≥ 10
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 1.2%≤ 2.0%
Specificity SelectiveHighly SelectiveNo interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for the HPLC-UV and UHPLC-MS/MS analyses are provided below. These protocols outline the preparation of solutions, instrumental setup, and the procedure for each analytical method.

HPLC-UV Method

1. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibrated range. Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Use the parameters outlined in Table 1 .

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (diluent), followed by the working standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of the analyte in the sample solutions from the calibration curve.

UHPLC-MS/MS Method

1. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (100 µg/mL): Prepare a stock solution of the reference standard in the diluent.

  • Working Standard Solutions: Prepare working standards by serial dilution to concentrations ranging from 0.01 µg/mL to 10 µg/mL.

  • Sample Preparation: Prepare the sample as described in the HPLC-UV method, ensuring the final concentration is within the linear range of the UHPLC-MS/MS method.

2. Chromatographic and Mass Spectrometric Conditions:

  • Use the chromatographic parameters from Table 1 .

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the cone voltage and collision energy for the specific Multiple Reaction Monitoring (MRM) transition of the analyte.

3. Procedure:

  • Equilibrate the UHPLC-MS/MS system.

  • Inject the blank and working standard solutions to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the analyte based on the peak area ratio of the analyte to an internal standard (if used) against the calibration curve.

Visualized Workflows and Relationships

To better illustrate the processes involved in analytical method validation and the comparison between the two techniques, the following diagrams are provided.

G General Workflow for Analytical Method Validation cluster_validation Validation Parameters A Method Development B Method Validation Protocol A->B C Validation Execution B->C Specificity Specificity C->Specificity Linearity Linearity C->Linearity Accuracy Accuracy C->Accuracy Precision Precision C->Precision LOD LOD C->LOD LOQ LOQ C->LOQ Robustness Robustness C->Robustness D Data Analysis and Reporting E Method Implementation D->E Specificity->D Linearity->D Accuracy->D Precision->D LOD->D LOQ->D Robustness->D

Caption: A flowchart outlining the key stages of analytical method validation.

G Comparison of HPLC-UV and UHPLC-MS/MS HPLC_UV HPLC-UV - Lower Cost - Routine Analysis - Moderate Sensitivity - Prone to Matrix Interference UHPLC_MSMS UHPLC-MS/MS - Higher Cost - Trace Level Analysis - High Sensitivity - High Specificity Analyte Ethyl 5-Chloroimidazo [1,2-a]pyridine-2-carboxylate Decision Method Selection Analyte->Decision Decision->HPLC_UV Higher Concentration Simpler Matrix Decision->UHPLC_MSMS Lower Concentration Complex Matrix

Caption: A logical diagram comparing HPLC-UV and UHPLC-MS/MS for analysis.

References

Benchmarking the Efficacy of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the efficacy of ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate derivatives and related analogues, focusing on their anticancer and antitubercular potential. The information presented is collated from various studies to offer a comprehensive overview for researchers in drug discovery and development.

Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives

While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, this section aggregates data from various sources to benchmark the performance of structurally related imidazo[1,2-a]pyridine compounds. The following tables summarize the in vitro activity of these derivatives against cancer cell lines and Mycobacterium tuberculosis.

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ID/ReferenceStructureCancer Cell LineIC50 (µM)
Compound 12 [1]2-chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)quinolineHeLa (Cervical)0.35
MDA-MB-231 (Breast)0.29
ACHN (Renal)0.34
HCT-15 (Colon)0.30
Compound 8 [1]3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinolineHeLa (Cervical)0.34
MDA-MB-231 (Breast)0.32
ACHN (Renal)0.39
HCT-15 (Colon)0.31
Compound 13 [1]3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-9-ethyl-9H-carbazoleHeLa (Cervical)0.37
MDA-MB-231 (Breast)0.41
ACHN (Renal)0.39
HCT-15 (Colon)0.30
IP-5 [2]Not specifiedHCC1937 (Breast)45
IP-6 [2]Not specifiedHCC1937 (Breast)47.7
Compound 6 [3]Imidazo[1,2-a]pyridine derivativeA375 (Melanoma)9.7 - 44.6
WM115 (Melanoma)9.7 - 44.6
HeLa (Cervical)9.7 - 44.6
Compound 3a [4]Imidazo[1,2-a]pyridine linked 1,2,3-triazole derivativeHeLa (Cervical)3.89
MCF-7 (Breast)2.55

Note: The structures for IP-5, IP-6 and Compound 6 were not fully disclosed in the referenced abstracts. The data presented is for comparative purposes and highlights the potential of the imidazo[1,2-a]pyridine scaffold.

Antitubercular Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents, with some candidates progressing to clinical trials.[5] The minimum inhibitory concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 2: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis H37Rv

Compound ID/ReferenceGeneral Structure/SubstitutionMIC (µg/mL)MIC (µM)
IPA-6 [6]Imidazo[1,2-a]pyridine amide0.05-
IPA-9 [6]Imidazo[1,2-a]pyridine amide with p-Cl-phenyl0.4-
IPS-1 [6]Imidazo[1,2-a]pyridine sulfonamide0.4-
Compound 1 [6]N-(2-phenoxyethyl) moiety0.027-
Compound 2 [6]Imidazo[1,2-a]pyridine derivative6.25-
Compound 3 [6]Imidazo[1,2-a]pyridine derivative0.78-
Compound 4 [6]Imidazo[1,2-a]pyridine derivative-<0.035
Compound 5 [6]Imidazo[1,2-a]pyridine derivative0.0625-
Compound 6 [6]Imidazo[1,2-a]pyridine derivative<0.016-
5-Cl-PZA [7]5-chloro-pyrazinamide (analogue for comparison)12.5 - 25-
Compound A2, A3, A4, B1, B9 [8]N-benzylic imidazo[1,2-a]pyridine carboxamides-<0.035
Compound 18 [9]Imidazo[1,2-a]pyridine-3-carboxamide-≤0.006
Compound 9, 12, 16, 17 [9]Imidazo[1,2-a]pyridine-3-carboxamides-≤0.006

Note: A direct comparison of MIC values should be made with caution as experimental conditions can vary between studies. The data highlights the potent antitubercular activity within the imidazo[1,2-a]pyridine class.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to evaluate the anticancer and antitubercular activities of the benchmarked compounds.

Synthesis of this compound

A general method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the title compound, this would typically involve the reaction of 2-amino-6-chloropyridine with ethyl bromopyruvate.

G cluster_0 Synthesis of this compound 2-amino-6-chloropyridine 2-amino-6-chloropyridine Reaction Condensation (e.g., in Ethanol, reflux) 2-amino-6-chloropyridine->Reaction Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Reaction Product This compound Reaction->Product

Caption: General synthetic scheme for this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

G cluster_1 MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plate Compound_Treatment Treat cells with varying concentrations of test compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

Caption: Standard workflow for determining anticancer activity using the MTT assay.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mycobacterium tuberculosis. The assay relies on the reduction of the blue Alamar Blue reagent to a pink fluorescent compound by metabolically active mycobacteria.

G cluster_2 Microplate Alamar Blue Assay (MABA) Workflow Compound_Dilution Prepare serial dilutions of test compounds in a 96-well plate Inoculation Inoculate wells with M. tuberculosis suspension Compound_Dilution->Inoculation Incubation Incubate plates for 5-7 days Inoculation->Incubation Alamar_Blue_Addition Add Alamar Blue reagent Incubation->Alamar_Blue_Addition Re-incubation Incubate for another 24 hours Alamar_Blue_Addition->Re-incubation Visual_Reading Observe color change (Blue to Pink) Re-incubation->Visual_Reading MIC_Determination Determine MIC (lowest concentration with no color change) Visual_Reading->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using MABA.

Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and inflammation.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor growth and survival. Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of STAT3 phosphorylation.[6][7]

G cluster_3 STAT3 Signaling Pathway Inhibition Cytokine_GF Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Cytokine_GF->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nuclear_Translocation->Gene_Transcription Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->pSTAT3 Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by imidazo[1,2-a]pyridine derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is implicated in the development and progression of cancer. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress NF-κB activation.

Caption: Inhibition of the NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

This guide provides a comparative overview of the efficacy of this compound derivatives and their analogues based on available scientific literature. The data clearly indicates that the imidazo[1,2-a]pyridine scaffold is a highly promising platform for the development of potent anticancer and antitubercular agents. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers aiming to design and evaluate new derivatives in this chemical class. Further structure-activity relationship (SAR) studies focusing on the 5-chloro substitution are warranted to fully elucidate its impact on biological activity and to develop more effective therapeutic agents.

References

Comparative Guide to SAR Studies of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationship (SAR) studies of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate analogs and related imidazo[1,2-a]pyridine derivatives, focusing on their anticancer activity. The information is compiled from various studies to offer insights into the therapeutic potential of this chemical scaffold.

Introduction to Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Several drugs based on this core structure are commercially available for various therapeutic indications.[3] In the context of oncology, researchers have extensively explored derivatives of this scaffold for their potential to inhibit cancer cell growth and modulate key signaling pathways.[2][4] This guide focuses on the this compound core and its analogs, providing a comparative analysis of their performance based on available experimental data.

Quantitative Comparison of Anticancer Activity

The following tables summarize the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), allows for a direct comparison of the potency of different analogs.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
12b Htert-butylaminoPhenylaminoHep-211[5][6]
HepG213[5][6]
MCF-711[5][6]
A37511[5][6]
10b Htert-butylaminoHHep-220[5]
HepG218[5]
MCF-721[5]
A37516[5]
IP-5 ---HCC193745[7][8]
IP-6 ---HCC193747.7[7][8]
IP-7 ---HCC193779.6[7][8]
HB9 ---A54950.56[9]
HB10 ---HepG251.52[9]
13k ---Various0.09 - 0.43[10]

Note: Specific substitutions for IP-5, IP-6, IP-7, HB9, HB10, and 13k were not detailed in the provided search results in a manner that could be concisely added to this table.

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key SAR trends for the imidazo[1,2-a]pyridine scaffold can be inferred:

  • Substitution at C2 and C3: Modifications at the 2nd and 3rd positions of the imidazo[1,2-a]pyridine ring significantly influence anticancer activity. For instance, compound 12b , with a tert-butylamine group at the C2 position and a phenylamine group at the C3 position, demonstrated more potent anticancer effects compared to analogs with other substitutions.[5]

  • Role of the Imidazo[1,2-a]pyridine Core: The core heterocyclic structure is essential for the observed biological activity. Studies comparing imidazo[1,2-a]pyridines with imidazo[1,2-a]pyrazines indicated that the former generally exhibit more significant anticancer activities.[5]

  • Impact of Electron-Donating Groups: The presence of electron-donating groups, such as tert-butylamine, appears to enhance the anticancer potency of these compounds.[5]

SAR_Summary Imidazo[1,2-a]pyridine_Core Imidazo[1,2-a]pyridine Core C2_Substitution C2 Substitution (e.g., tert-butylamino) Imidazo[1,2-a]pyridine_Core->C2_Substitution C3_Substitution C3 Substitution (e.g., Phenylamino) Imidazo[1,2-a]pyridine_Core->C3_Substitution Anticancer_Activity Enhanced Anticancer Activity C2_Substitution->Anticancer_Activity C3_Substitution->Anticancer_Activity Electron_Donating_Groups Electron-Donating Groups Electron_Donating_Groups->Anticancer_Activity

Caption: Key structural features influencing the anticancer activity of imidazo[1,2-a]pyridine analogs.

Experimental Protocols

The following section details a standard methodology for assessing the in vitro anticancer activity of novel compounds, based on the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • The test compounds are dissolved in a suitable solvent, typically DMSO, to create stock solutions.

    • Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are also included.

    • The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition and Incubation:

    • Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are then incubated for an additional 2-4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Preparation Compound Dilution Compound_Treatment Treat with Compounds Compound_Preparation->Compound_Treatment Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (2-4h) MTT_Addition->Incubation Solubilization Add Solubilizing Agent Incubation->Solubilization Absorbance_Reading Read Absorbance (570nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation Signaling_Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_STAT3 STAT3/NF-κB Pathway Imidazo_Pyridine Imidazo[1,2-a]pyridine Analogs PI3K PI3K Imidazo_Pyridine->PI3K Inhibits STAT3 STAT3 Imidazo_Pyridine->STAT3 Inhibits NFkB NF-κB Imidazo_Pyridine->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation_PI3K Cell_Growth_Proliferation_PI3K mTOR->Cell_Growth_Proliferation_PI3K Cell Growth & Proliferation Gene_Expression_STAT3 Gene_Expression_STAT3 STAT3->Gene_Expression_STAT3 Gene Expression (Inflammation, Survival) NFkB->Gene_Expression_STAT3

References

A Comparative Guide to the In Vitro and In Vivo Activity of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate and its structural analogs. Due to the limited publicly available data on the specified molecule, this guide draws upon published research on closely related imidazo[1,2-a]pyridine-2-carboxylate and imidazo[1,2-a]pyridine-3-carboxamide derivatives to offer a comprehensive overview of their potential therapeutic applications, primarily focusing on their antitubercular and anti-inflammatory properties.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. While specific experimental data for this compound is not extensively documented in peer-reviewed literature, analysis of its structural analogs suggests potential efficacy in two key therapeutic areas: as an antitubercular agent and as an anti-inflammatory and analgesic compound through the inhibition of cyclooxygenase (COX) enzymes. This guide presents a compilation of in vitro and in vivo data from various studies on related compounds to provide a predictive comparison and to highlight the therapeutic potential of this chemical class.

In Vitro Activity Comparison

Antitubercular Activity

Imidazo[1,2-a]pyridine derivatives, particularly the 3-carboxamides, have emerged as potent inhibitors of Mycobacterium tuberculosis. The primary assay used for determining in vitro antitubercular activity is the Microplate Alamar Blue Assay (MABA), which measures the minimum inhibitory concentration (MIC) of a compound required to inhibit bacterial growth.

Compound/AnalogM. tuberculosis StrainMIC (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamide 1 H37Rv0.10 - 0.19[1]
Imidazo[1,2-a]pyridine-3-carboxamide 2 H37Rv< 0.035
Imidazo[1,2-a]pyridine-3-carboxamide 3 (Q203) H37Rv0.002[2]
Isoniazid (Standard) H37Rv0.2 - 0.4[1]
Pyrazinamide (Standard) H37Rv100 - 400
Anti-inflammatory Activity (COX Inhibition)

Certain imidazo[1,2-a]pyridine-2-carboxylic acid derivatives have been investigated for their anti-inflammatory effects, which are primarily mediated through the inhibition of COX-1 and COX-2 enzymes. The in vitro inhibitory activity is typically determined using fluorescent inhibitor screening assays.

Compound/AnalogCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid >1001.5>66.7[3]
Imidazo[1,2-a]pyridine-2-carboxylic acid 152.56.0[3]
Celecoxib (Standard) 150.00761973
Indomethacin (Standard) 0.0170.860.02

In Vivo Activity Comparison

Antitubercular Activity

In vivo efficacy of antitubercular compounds is often assessed in mouse models of tuberculosis, where the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen is measured.

Compound/AnalogAnimal ModelDosageCFU Reduction (log10) in LungsReference
Imidazo[1,2-a]pyridine-3-carboxamide (Q203) Mouse10 mg/kg3.13[2]
Isoniazid (Standard) Mouse25 mg/kg~2.0 - 3.0
Analgesic and Anti-inflammatory Activity

The acetic acid-induced writhing test in mice is a common in vivo model to evaluate the analgesic activity of compounds. The carrageenan-induced paw edema model in rats is used to assess anti-inflammatory effects.

Compound/AnalogAnimal ModelAssayDosage (mg/kg)% InhibitionReference
3-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid MouseAcetic Acid Writhing1068%[3]
Imidazo[1,2-a]pyridine-2-carboxylic acid MouseAcetic Acid Writhing1055%[3]
3-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid RatCarrageenan Paw Edema1052%[3]
Imidazo[1,2-a]pyridine-2-carboxylic acid RatCarrageenan Paw Edema1048%[3]
Indomethacin (Standard) MouseAcetic Acid Writhing1075%[3]
Indomethacin (Standard) RatCarrageenan Paw Edema1045%[3]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This assay quantitatively determines the drug susceptibility of Mycobacterium tuberculosis.

  • Preparation of Microplates: Sterile 96-well plates are used. Outer perimeter wells are filled with sterile water to prevent evaporation. Drug dilutions are prepared in Middlebrook 7H9 broth.[4]

  • Inoculum Preparation: M. tuberculosis cultures are grown to mid-log phase and diluted to a standardized concentration.

  • Incubation: The diluted bacterial suspension is added to the wells containing the drug dilutions. Plates are sealed and incubated at 37°C for 5-7 days.[5]

  • Addition of Alamar Blue: A solution of Alamar Blue reagent is added to a control well. If the well turns pink (indicating bacterial growth), the reagent is added to all wells.[5]

  • Reading Results: After a further 24-hour incubation, the minimum inhibitory concentration (MIC) is determined as the lowest drug concentration that prevents the color change from blue to pink.[4]

MABA_Workflow prep Prepare Drug Dilutions in 96-well plate inoc Add Standardized M. tuberculosis Inoculum prep->inoc incubate1 Incubate at 37°C for 5-7 days inoc->incubate1 add_reagent Add Alamar Blue Reagent incubate1->add_reagent incubate2 Incubate at 37°C for 24 hours add_reagent->incubate2 read Read Results (MIC) incubate2->read

MABA Workflow
In Vitro COX Fluorescent Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[6][7]

  • Reagent Preparation: Prepare assay buffer, heme, and the fluorescent substrate ADHP (10-acetyl-3,7-dihydroxyphenoxazine). Dilute COX-1 and COX-2 enzymes.[8]

  • Plate Setup: Add assay buffer, heme, and the test compound to the wells of a 96-well plate.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the respective wells.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction. The peroxidase component of COX converts a substrate to the highly fluorescent resorufin.

  • Fluorescence Reading: Read the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm. The reduction in fluorescence in the presence of the test compound indicates inhibition.[8]

COX_Assay_Workflow setup Plate Setup: Buffer, Heme, Inhibitor add_enzyme Add COX-1 or COX-2 Enzyme setup->add_enzyme preincubate Pre-incubate add_enzyme->preincubate add_substrate Add Arachidonic Acid & Fluorescent Substrate preincubate->add_substrate read Read Fluorescence add_substrate->read

COX Inhibition Assay Workflow
Acetic Acid-Induced Writhing Test for Analgesic Activity

This in vivo assay evaluates the peripheral analgesic effects of a compound.[9][10]

  • Animal Preparation: Mice are divided into control, standard, and test groups.

  • Drug Administration: The test compound, vehicle (control), or a standard analgesic (e.g., indomethacin) is administered orally or intraperitoneally.[11]

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs).[9]

  • Observation: The number of writhes for each mouse is counted over a specific time period (e.g., 15-20 minutes).[10][11]

  • Data Analysis: The percentage inhibition of writhing in the test groups is calculated relative to the control group.

Writhing_Test_Workflow grouping Group Animals admin Administer Test Compound, Standard, or Vehicle grouping->admin induce Inject Acetic Acid (i.p.) admin->induce observe Count Writhing Responses induce->observe analyze Calculate % Inhibition observe->analyze

Acetic Acid Writhing Test Workflow

Signaling Pathway

The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are likely mediated through the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade. The expression of COX-2 is regulated by the transcription factor NF-κB. The STAT3 signaling pathway can also contribute to inflammation and is often linked with the NF-κB pathway.[12][13][14]

Inflammation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Pro-inflammatory Products Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Inflammatory_Stimuli->IKK Activates JAK JAK Inflammatory_Stimuli->JAK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB IKK->NFκB Activates IκBα->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocates STAT3 STAT3 STAT3_n STAT3 STAT3->STAT3_n Translocates JAK->STAT3 Phosphorylates Gene_Expression Gene Expression NFκB_n->Gene_Expression Induces STAT3_n->Gene_Expression Induces iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Produces Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine->COX2 Inhibits

STAT3/NF-κB/iNOS/COX-2 Signaling Pathway

Conclusion

While direct experimental evidence for this compound is lacking in the public domain, the collective data from its structural analogs strongly suggest its potential as a bioactive molecule. The imidazo[1,2-a]pyridine scaffold is a promising platform for the development of novel antitubercular and anti-inflammatory agents. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential and to build upon the promising results observed with its analogs. This guide serves as a foundational resource for researchers interested in exploring the medicinal chemistry of this important class of heterocyclic compounds.

References

A Comparative Guide to the Synthesis of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate: Assessing Reproducibility of Published Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic protocols for Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate, a key scaffold in medicinal chemistry. Due to the absence of a directly published and widely reproduced protocol for this specific molecule, this document outlines the most plausible and referenced synthetic route commencing from 2-amino-5-chloropyridine. The comparison is based on analogous and well-documented syntheses of substituted imidazo[1,2-a]pyridines, offering insights into expected yields, reaction conditions, and potential reproducibility challenges.

Data Presentation: Comparison of Synthetic Protocols

The synthesis of this compound is most reliably achieved through the cyclocondensation of 2-amino-5-chloropyridine with an ethyl 3-halo-2-oxopropionate reagent. While specific protocols for the 5-chloro derivative are not extensively detailed in publicly available literature, we can infer and compare potential methodologies based on the synthesis of analogous compounds, such as the 5-methyl derivative.

ParameterProtocol 1 (Adapted from 5-Methyl Analog)Protocol 2 (General Imidazo[1,2-a]pyridine Synthesis)
Starting Material 2-amino-5-chloropyridine2-amino-5-chloropyridine
Reagent Ethyl 3-bromo-2-oxopropionateEthyl 3-bromopyruvate
Solvent EthanolDimethoxyethane (DME) followed by Ethanol
Temperature RefluxRoom Temperature (initial) then Reflux
Reaction Time ~6 hoursOvernight (initial) then 4 hours
Base Anhydrous KHCO₃ (during workup)Saturated aq. Na₂CO₃ (during workup)
Reported Yield (Analog) ~53% (for 5-methyl analog)[1]Not specified for a direct analog
Purification Filtration of precipitateExtraction and column chromatography
Potential for Reproducibility High (based on a specific protocol for a close analog)Moderate (general method, may require optimization)

Experimental Protocols

Protocol 1: Adapted from the Synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate

This protocol is adapted from a published procedure for a structurally similar compound and is expected to have a high degree of reproducibility for the synthesis of the 5-chloro derivative.[1]

Materials:

  • 2-amino-5-chloropyridine

  • Ethyl 3-bromo-2-oxopropionate

  • Ethanol

  • Anhydrous Potassium Carbonate (KHCO₃)

  • Ethyl acetate

Procedure:

  • To a solution of 2-amino-5-chloropyridine (1 equivalent) in ethanol, add ethyl 3-bromo-2-oxopropionate (1.5 equivalents).

  • Reflux the mixture for 6 hours.

  • After cooling, evaporate the solvent completely.

  • To the residue, add a saturated aqueous solution of anhydrous KHCO₃ until the pH reaches 8.

  • Allow the mixture to stand for 3 hours, during which a precipitate should form.

  • Filter the precipitate and wash with a small amount of cold water.

  • Dry the solid to obtain this compound.

  • For higher purity, the product can be recrystallized from ethyl acetate.

Protocol 2: General Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylates

This is a more general procedure that may require some optimization for the specific substrate but is based on a common method for the synthesis of the imidazo[1,2-a]pyridine core.

Materials:

  • 2-amino-5-chloropyridine

  • Ethyl bromopyruvate

  • Dimethoxyethane (DME)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

  • Diethyl ether

Procedure:

  • Dissolve 2-amino-5-chloropyridine (1 equivalent) in DME.

  • Add ethyl bromopyruvate (1.5 equivalents) to the solution.

  • Stir the resulting mixture at room temperature overnight. A precipitate is expected to form.

  • Filter the precipitate, wash with diethyl ether, and dry.

  • Solubilize the dried precipitate in ethanol and reflux the mixture for 4 hours.

  • Evaporate the solvent.

  • Extract the crude mixture with dichloromethane and wash with a saturated aqueous Na₂CO₃ solution.

  • Dry the organic phase over anhydrous sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography.

Mandatory Visualization

Reproducibility_Workflow Workflow for Assessing Reproducibility of Synthesis cluster_prep Preparation and Synthesis cluster_analysis Analysis and Comparison cluster_conclusion Conclusion start Select Synthesis Protocol reagents Procure Starting Materials: - 2-amino-5-chloropyridine - Ethyl 3-bromo-2-oxopropionate start->reagents reaction Perform Cyclocondensation Reaction reagents->reaction workup Product Workup and Isolation reaction->workup yield Determine Yield and Purity (e.g., NMR, LC-MS) workup->yield compare Compare Data with Published Protocol yield->compare troubleshoot Identify Discrepancies and Troubleshoot compare->troubleshoot If different reproducible Protocol is Reproducible compare->reproducible If consistent not_reproducible Protocol is Not Reproducible troubleshoot->not_reproducible

Caption: Workflow for evaluating the reproducibility of a synthesis protocol.

This guide aims to provide a clear and objective comparison to aid researchers in the successful and reproducible synthesis of this compound. The provided protocols, based on established methodologies for analogous compounds, offer a solid starting point for laboratory work.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate, a halogenated, nitrogen-containing heterocyclic compound. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.

Table 1: Personal Protective Equipment (PPE) and Waste Handling Summary

ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]
Waste Container Designated, properly sealed, and clearly labeled hazardous waste containerTo safely accumulate and store chemical waste.[1][2]

In the event of a spill, immediately evacuate the area. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with all local, state, and federal regulations. This compound is classified as a halogenated organic waste.

  • Waste Identification and Segregation :

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.[1]

    • Crucially, segregate halogenated organic waste from non-halogenated waste streams.[3][4][5] This is because the disposal methods differ, and mixing them can increase disposal costs and environmental impact.[5][6]

    • Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[1][2]

  • Waste Collection and Labeling :

    • Collect all waste in a designated, leak-proof, and sealable hazardous waste container.[1][2]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] Avoid using abbreviations or chemical formulas.[7]

    • Indicate the associated hazards on the label (e.g., Toxic, Irritant).[1]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • Ensure the container is stored away from direct sunlight, heat, and ignition sources.[2]

  • Final Disposal :

    • Do not attempt to dispose of this chemical down the drain.[3]

    • When the waste container is full or no longer in use, arrange for its collection by your institution's certified hazardous waste management service.

    • The primary method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed facility.[8]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Disposal of This compound identify_waste 1. Identify as Hazardous Waste (Halogenated Organic) start->identify_waste ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify_waste->ppe segregate 3. Segregate from Non-Halogenated Waste ppe->segregate collect 4. Collect in Designated and Labeled Container segregate->collect store 5. Store in Secure Satellite Accumulation Area collect->store contact_ehs 6. Arrange for Pickup by Certified Waste Disposal store->contact_ehs end_point End: Proper Disposal Complete contact_ehs->end_point

Caption: Workflow for the proper disposal of this compound.

By strictly following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, contributing to a culture of safety and environmental responsibility. Always refer to your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most detailed information.

References

Personal protective equipment for handling Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate. It includes detailed operational and disposal plans to ensure the safe execution of laboratory procedures.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety data of structurally similar compounds, including other pyridine and imidazo[1,2-a]pyridine derivatives. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any experimental work.

Hazard Identification and Personal Protective Equipment (PPE)

Based on related compounds, this compound is anticipated to be a skin and eye irritant and may cause respiratory irritation.[1][2] The following personal protective equipment is mandatory for handling this compound to minimize exposure risk.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical safety gogglesChemical-resistant gloves (e.g., nitrile or neoprene)Laboratory coatRequired if dust may be generated or if not handled in a fume hood.[3]
Syntheses and Reactions Chemical safety goggles and face shieldChemical-resistant glovesLaboratory coatWork in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges
Waste Disposal Chemical safety gogglesChemical-resistant glovesLaboratory coatWork in a well-ventilated area or fume hood.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to experimental use.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Ensure the container is clearly labeled with the chemical name and any available hazard warnings.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

    • Keep the container tightly closed when not in use.[1][4]

  • Preparation and Weighing:

    • All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

    • Use a spatula for transferring the solid to minimize dust generation.

    • Ensure an emergency eyewash station and safety shower are readily accessible.[1]

  • Experimental Procedures:

    • Set up all apparatus in the chemical fume hood.

    • Wear all prescribed PPE as detailed in the table above.

    • After handling, wash hands and any exposed skin thoroughly.[1]

Emergency and Disposal Plan

Spill Response:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5][6]

    • Carefully sweep or scoop up the absorbed material into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and notify the appropriate safety personnel.

    • Restrict access to the area.

    • Follow institutional emergency response procedures.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Waste Disposal:

  • All waste containing this compound must be considered hazardous waste.

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Dispose of the hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][6] Do not empty into drains.[1]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_emergency Ensure Emergency Equipment is Accessible prep_fume_hood->prep_emergency handling_weigh Weigh Compound prep_emergency->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_react Perform Reaction handling_dissolve->handling_react cleanup_decontaminate Decontaminate Glassware and Surfaces handling_react->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash end End cleanup_wash->end start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.